Technical Documentation Center

8-(N,N-Diethylamino)octan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(N,N-Diethylamino)octan-1-OL
  • CAS: 97028-90-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 8-(N,N-Diethylamino)octan-1-ol in Advanced Lipid Nanoparticle Development

Executive Summary The rapid evolution of genetic medicines and mRNA therapeutics has placed unprecedented demand on the rational design of delivery vectors. At the core of these vectors are ionizable lipids, which dictat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of genetic medicines and mRNA therapeutics has placed unprecedented demand on the rational design of delivery vectors. At the core of these vectors are ionizable lipids, which dictate encapsulation efficiency, systemic circulation stability, and intracellular release. 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) [1] serves as a critical, highly versatile amino alcohol precursor in the synthesis of next-generation ionizable lipids.

Unlike rigid templates, this technical guide deconstructs the physicochemical properties of 8-(N,N-Diethylamino)octan-1-ol, explaining the causality behind its structural features and providing field-validated protocols for its integration into Lipid Nanoparticle (LNP) workflows.

Structural and Physicochemical Properties

The utility of 8-(N,N-Diethylamino)octan-1-ol is entirely dictated by its molecular architecture. It is an amphiphilic molecule featuring a primary hydroxyl group, an 8-carbon aliphatic spacer, and a tertiary N,N-diethylamine headgroup.

Causality of Molecular Design
  • The C8 Aliphatic Spacer: The 8-carbon chain is not arbitrary. In LNP formulation, the distance between the ionizable amine and the ester/lipid tail linkage determines the depth at which the amine sits within the lipid bilayer. A C8 spacer optimizes the Hydrophilic-Lipophilic Balance (HLB), allowing the amine to interact with the aqueous interface while maintaining bilayer stability[1].

  • The N,N-Diethyl Headgroup: While dimethylamino groups are common in first-generation lipids (e.g., DLin-MC3-DMA), the diethylamino moiety provides a slightly larger steric bulk and increased lipophilicity. Upon protonation in an acidic environment, this bulkiness increases the lipid's "cone angle," thermodynamically driving the transition from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ), which is mandatory for endosomal membrane disruption.

Quantitative Data Summary
PropertyValueCausality / Significance in Formulation
CAS Number 97028-90-5Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C12H27NODefines the stoichiometric mass for synthesis reactions[1].
Molecular Weight 201.35 g/mol Low MW precursor allows for high-efficiency conjugation[2].
Alkyl Chain Length C8 (Octyl)Positions the amine optimally at the lipid-water interface.
Headgroup N,N-DiethylIncreases cone angle upon protonation compared to dimethyl variants.
Estimated pKa ~10.2 (Unconjugated)Shifts to the critical 6.0–6.5 range when conjugated into a bulky lipid.
Estimated LogP ~3.8Imparts necessary amphiphilicity for stable integration into lipid bilayers.

Mechanistic Role in LNP Formulation & Endosomal Escape

To understand the value of 8-(N,N-Diethylamino)octan-1-ol, one must understand the barrier it is designed to overcome: the endosome. When this precursor is esterified with hydrophobic tails (e.g., dilinoleic acid derivatives), the resulting lipid exhibits an apparent pKa ( pKaapp​ ) of approximately 6.0 to 6.5.

At physiological pH (7.4), the lipid remains neutral, preventing rapid reticuloendothelial system (RES) clearance and systemic toxicity. Upon cellular uptake via endocytosis, the endosomal ATPase pumps protons into the vesicle, lowering the pH to 5.5. The diethylamino headgroup rapidly protonates, acquiring a positive charge. This cationic state binds electrostatically to anionic endogenous lipids (like phosphatidylserine) in the endosomal membrane, causing bilayer destabilization and cytosolic release of the mRNA payload.

LNP_Escape LNP LNP Uptake (pH 7.4) Endosome Early Endosome (pH 6.5) LNP->Endosome Endocytosis LateEndosome Late Endosome (pH 5.5) Endosome->LateEndosome Protonation MembraneFusion Membrane Fusion (HII Phase) LateEndosome->MembraneFusion Destabilization Release mRNA Release (Cytosol) MembraneFusion->Release Escape

Fig 1. Mechanistic pathway of LNP endosomal escape driven by lipid protonation.

Experimental Protocols: Synthesis and Characterization

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies detail how to utilize 8-(N,N-Diethylamino)octan-1-ol and validate its successful integration.

Protocol A: Synthesis of an Ionizable Lipid via Esterification

This protocol describes the conjugation of 8-(N,N-Diethylamino)octan-1-ol to a carboxylic acid-terminated hydrophobic tail using Steglich esterification.

Causality of Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen as a zero-length crosslinker because its urea byproduct is water-soluble, simplifying purification. DMAP (4-Dimethylaminopyridine) acts as an essential nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that prevents the primary alcohol from undergoing side reactions.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid lipid tail in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Conjugation: Dropwise, add 1.1 eq of 8-(N,N-Diethylamino)octan-1-ol dissolved in DCM.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). Validation: The primary alcohol precursor will stain positively with Dragendorff’s reagent (indicating the tertiary amine) at a lower Rf​ value. The successful lipid product will appear at a significantly higher Rf​ due to increased lipophilicity.

  • Quenching & Extraction: Once the precursor spot is consumed (typically 12-16 hours), quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer three times with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography to achieve >98% purity, confirmed by 1H -NMR.

Synthesis Precursor 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) Reaction Esterification (EDC/DMAP) Precursor->Reaction Reagent Hydrophobic Tail (e.g., Linoleic Acid) Reagent->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude Extract Product Target Ionizable Lipid Purification->Product >98% Purity

Fig 2. Workflow for synthesizing ionizable lipids using 8-(N,N-Diethylamino)octan-1-ol.

Protocol B: Apparent pKa Determination via TNS Assay

Once the lipid is synthesized and formulated into an LNP, its pKaapp​ must be measured.

Causality of the Assay: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) is an anionic dye that is non-fluorescent in water. As the pH of the buffer drops, the diethylamino headgroups on the LNP surface protonate. The anionic TNS binds to the now-cationic LNP surface, entering a hydrophobic environment which drastically increases its fluorescence quantum yield. The pH at which fluorescence is 50% of maximum is the pKaapp​ .

  • Buffer Preparation: Prepare a series of 10 mM HEPES/MES/Citrate buffers ranging from pH 2.5 to 8.5 in 0.5 pH increments.

  • LNP Incubation: Dilute the formulated LNPs to a final lipid concentration of 50 µM in each pH buffer within a black 96-well microplate.

  • Dye Addition: Add TNS stock solution to a final concentration of 2 µM per well.

  • Measurement (Self-Validation): Read fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm). Validation: A successful formulation will show baseline fluorescence at pH 8.0 and a sharp sigmoidal spike in fluorescence as the pH drops below 7.0. Plot the fluorescence intensity against pH and fit to a Boltzmann sigmoidal curve to calculate the inflection point ( pKaapp​ ).

Conclusion

8-(N,N-Diethylamino)octan-1-ol is a highly strategic molecular building block. Its 8-carbon chain ensures optimal spatial orientation within a lipid bilayer, while its N,N-diethyl headgroup provides the precise basicity and steric bulk required to drive the lamellar-to-hexagonal phase transition during endosomal acidification. By applying rigorous, self-validating chemical synthesis and TNS characterization protocols, researchers can leverage this compound to engineer robust, high-efficiency nucleic acid delivery systems.

References

  • GuideChem Database. 8-(N,N-DIETHYLAMINO)OCTAN-1-OL (CAS: 97028-90-5) Properties and Information. Retrieved from GuideChem.

  • Molbase Chemical Encyclopedia. 8-(diethylamino)octan-1-ol Physical Data. Retrieved from Molbase.

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(6), 1467-1475.

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. (Reference for TNS Assay methodology and pKa causality).

Sources

Exploratory

Solubility and stability of 8-(N,N-Diethylamino)octan-1-OL in common lab solvents

Solubility and Stability Dynamics of 8-(N,N-Diethylamino)octan-1-ol in Common Laboratory Solvents: A Comprehensive Technical Guide Executive Summary In the rapidly evolving landscape of non-viral gene delivery and lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Solubility and Stability Dynamics of 8-(N,N-Diethylamino)octan-1-ol in Common Laboratory Solvents: A Comprehensive Technical Guide

Executive Summary

In the rapidly evolving landscape of non-viral gene delivery and lipid nanoparticle (LNP) engineering, alkenyl amino alcohols (AAAs) and their precursors have emerged as critical structural motifs for highly potent in vivo mRNA delivery[1]. 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) is a quintessential building block in this domain[2]. Featuring a lipophilic 8-carbon chain flanked by a hydrogen-bonding primary alcohol and an ionizable tertiary amine, its physicochemical behavior dictates downstream synthetic success.

As a Senior Application Scientist, I frequently observe that the mishandling of such amino alcohols in standard laboratory solvents leads to silent degradation, poor reaction yields, and compromised LNP formulation. This whitepaper deconstructs the solubility matrix and stability dynamics of 8-(N,N-Diethylamino)octan-1-ol, providing researchers with the mechanistic causality and self-validating protocols required to ensure scientific integrity.

Physicochemical Profiling & Structural Causality

To predict the behavior of 8-(N,N-Diethylamino)octan-1-ol, we must first analyze its structural components:

  • The Octyl Chain: Confers significant lipophilicity, driving solubility in non-polar to moderately polar organic solvents.

  • The Primary Alcohol (-OH): Acts as both a hydrogen bond donor and acceptor, heavily influencing solubility in protic solvents.

  • The Tertiary Amine (-NEt₂): A basic center (estimated pKa ~9.5–10.0) that acts as a hydrogen bond acceptor. Its protonation state acts as a binary switch for aqueous solubility.

Crucially, this molecule lacks a conjugated π -system . It does not absorb ultraviolet light above ~210 nm. Relying on standard HPLC-UV (e.g., 254 nm or 280 nm) for purity or stability analysis will result in false negatives. Advanced detection methods, such as Charged Aerosol Detection (CAD) or LC-MS, are mandatory for accurate profiling.

Solubility Matrix in Common Lab Solvents

The solubility of 8-(N,N-Diethylamino)octan-1-ol is not merely a binary "soluble/insoluble" metric; it is governed by solvent-solute interactions. The table below summarizes its solubility profile and the mechanistic rationale behind these observations.

SolventSolubility ProfileMechanistic Rationale
Methanol / Ethanol High (>100 mg/mL)Strong H-bond donation and acceptance perfectly match the amino alcohol's polar termini.
Ethyl Acetate High (>50 mg/mL)Moderate polarity provides excellent solvation of the lipophilic octyl chain without disrupting H-bond networks.
Dichloromethane (DCM) High (>100 mg/mL)*Excellent lipophilic solvation, but chemically incompatible over time (see Stability Dynamics).
Hexanes / Heptane Moderate (~10-20 mg/mL)Solvates the octyl chain well, but the self-associating H-bonding network of the alcohol limits total dissolution.
Water (pH 7.4) Low (<1 mg/mL)The lipophilic 8-carbon chain dominates at neutral pH, causing phase separation or micellization.
Water (pH < 5.0) High (>50 mg/mL)Protonation of the tertiary amine forms a highly soluble cationic species, overcoming the lipophilic chain.

*Note: While initial solubility in DCM is high, it is strictly recommended for immediate use only, not for storage.

Stability Dynamics & Degradation Pathways

Assuming that common laboratory solvents are inert is a critical error when handling tertiary amino alcohols. 8-(N,N-Diethylamino)octan-1-ol is susceptible to three primary degradation pathways:

A. The Menshutkin Reaction (Alkylation in Halogenated Solvents) A pervasive laboratory oversight is the storage of tertiary amines in halogenated solvents like Dichloromethane (DCM) or Chloroform. Over time, the nucleophilic tertiary amine reacts with DCM via an S_N2 mechanism to form an irreversible quaternary ammonium chloride salt[3]. This reaction, known as the Menshutkin reaction, drastically alters the molecule's solubility (making it highly water-soluble) and destroys its utility as an ionizable lipid precursor. Studies on similar tertiary amines demonstrate that this degradation can occur within days at room temperature[4].

B. N-Oxidation (Peroxide Exposure) Ethereal solvents (e.g., THF, Diethyl Ether) naturally form peroxides upon exposure to air and light. If 8-(N,N-Diethylamino)octan-1-ol is dissolved in uninhibited or aged ethereal solvents, the tertiary amine will rapidly oxidize to an N-oxide degradant.

C. Esterification The terminal primary alcohol is highly nucleophilic. If the solvent matrix contains trace acyl donors (e.g., ethyl acetate degrading into acetic acid/anhydride under extreme conditions, or contaminated glassware), spontaneous esterification can occur.

Degradation cluster_degradants Native 8-(N,N-Diethylamino)octan-1-ol (Native Molecule) NOxide N-Oxide Degradant (via Peroxides/O2) Native->NOxide Oxidation (THF/Ether) QuatSalt Quaternary Ammonium Salt (via DCM/CHCl3) Native->QuatSalt Menshutkin Rxn (Halogenated) Ester Esterified Byproduct (via Acyl Impurities) Native->Ester Esterification (Acyl Donors)

Fig 1. Primary degradation pathways of 8-(N,N-Diethylamino)octan-1-ol in lab environments.

Experimental Protocols: Self-Validating Systems

To establish a rigorous understanding of your specific batch's stability, you must employ self-validating experimental workflows. The following protocols are designed to bypass the optical limitations of the molecule and force degradation to identify kinetic boundaries.

Protocol 1: Kinetic Stability Profiling via HPLC-CAD

Because 8-(N,N-Diethylamino)octan-1-ol lacks a UV chromophore, Charged Aerosol Detection (CAD) is utilized to provide uniform, mass-based detection regardless of optical properties.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 8-(N,N-Diethylamino)octan-1-ol in LC-MS grade Methanol.

  • Chromatographic Setup:

    • Column: C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0 (Low pH ensures the amine remains fully protonated, preventing severe peak tailing).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • CAD Configuration: Set the evaporator temperature to 35°C (to prevent volatilization of the relatively low-molecular-weight analyte) and data collection rate to 10 Hz.

  • Validation: Inject a blank to ensure baseline stability, followed by the sample. The native molecule will elute as a sharp, singular peak.

Protocol 2: Forced Degradation (Menshutkin Assessment)

To validate the incompatibility of the molecule with halogenated solvents, we force the formation of the quaternary ammonium salt.

  • Incubation: Dissolve 10 mg of 8-(N,N-Diethylamino)octan-1-ol in 1.0 mL of anhydrous Dichloromethane (DCM) in a tightly sealed amber HPLC vial.

  • Thermal Stress: Place the vial in a thermomixer at 40°C.

  • Sampling: Extract 50 µL aliquots at T=0 , 24 , 48 , and 72 hours.

  • Quenching & Analysis: Immediately dry down the 50 µL aliquot under a gentle stream of nitrogen to remove the DCM and halt the reaction. Reconstitute in 500 µL of Mobile Phase A (from Protocol 1).

  • LC-MS Verification: Analyze via LC-MS. You will observe the depletion of the native mass ( [M+H]+≈202.3 m/z ) and the emergence of the N-chloromethyl quaternary ammonium adduct ( [M]+≈250.3 m/z ).

Workflow Prep 1. Solvent Matrix Prep (1 mg/mL Aliquots) Incubate 2. Stress Incubation (Temp, Light, Time) Prep->Incubate Analysis 3. HPLC-CAD / LC-MS (Non-UV Detection) Incubate->Analysis Data 4. Kinetic Modeling (Degradation Profiling) Analysis->Data

Fig 2. Self-validating experimental workflow for kinetic stability profiling using HPLC-CAD.

References

  • Fenton, O. S., et al. "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery." Advanced Materials / National Institutes of Health (PMC). Available at:[Link]

  • Brandt, S. D., et al. "Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions." Journal of Pharmaceutical and Biomedical Analysis / National Institutes of Health (PMC). Available at:[Link]

  • Wikipedia Contributors. "Menshutkin reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation Strategies for Incorporating 8-(N,N-Diethylamino)octan-1-ol into Advanced Liposomal Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Physicochemical Profiling 8-(N,N-Diethylamino)oct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

8-(N,N-Diethylamino)octan-1-ol (DEAO) (CAS: 97028-90-5) is a highly versatile, bifunctional amino alcohol characterized by a terminal primary hydroxyl group, an 8-carbon aliphatic spacer, and a tertiary diethylamine headgroup. In the rapidly evolving field of lipid nanotechnology, amino alcohols are recognized as critical functional components. They are widely utilized either as synthetic precursors for degradable ionizable lipids or directly as membrane-modulating agents that facilitate interactions with anionic payloads (such as mRNA) and enhance endosomal escape[1].

Due to its relatively short C8 hydrophobic tail, DEAO exhibits a high critical micelle concentration (CMC) and behaves more like an ionizable co-surfactant than a traditional structural lipid. Therefore, incorporating DEAO into liposomes or lipid nanoparticles (LNPs) requires precise stoichiometric balancing with structural phospholipids (e.g., DSPC) and sterols (e.g., Cholesterol) to maintain bilayer integrity while exploiting DEAO's pH-responsive properties[2][3].

Mechanistic Rationale: The "Why" Behind the Formulation

As a Senior Application Scientist, it is crucial to understand why we select specific formulation parameters rather than merely following a recipe. The integration of DEAO into a lipid bilayer is governed by two primary mechanistic pillars:

  • pH-Triggered Protonation (The "Sponge" Effect): The tertiary amine of DEAO has an estimated pKa of ~8.0–8.5. During formulation at an acidic pH (e.g., pH 4.0), the diethylamino group becomes fully protonated (cationic). This allows it to electrostatically complex with negatively charged nucleic acids or anchor firmly into the hydrophilic interface of the forming vesicle. Upon dialysis to physiological pH (7.4), the surface charge neutralizes, preventing rapid clearance by the mononuclear phagocyte system (MPS) in vivo.

  • Endosomal Membrane Destabilization: Following cellular uptake via endocytosis, the endosomal vesicle acidifies (pH drops to ~5.5). This re-protonates the DEAO molecules embedded in the liposome. The resulting cationic charge interacts strongly with the anionic lipids of the endosomal membrane, inducing a transition from a stable lamellar phase to an inverted hexagonal ( HII​ ) phase. This non-bilayer structure disrupts the endosome, releasing the encapsulated therapeutic cargo into the cytosol[1].

Mechanism N1 1. Cellular Uptake (Endocytosis of LNP) N2 2. Endosomal Acidification (pH drops to 5.5) N1->N2 N3 3. DEAO Protonation (Tertiary Amine Ionization) N2->N3 N4 4. Membrane Destabilization (Hexagonal Phase Transition) N3->N4 N5 5. Endosomal Escape (Cargo Release to Cytosol) N4->N5

Caption: Mechanism of pH-triggered endosomal escape mediated by DEAO protonation.

Experimental Protocols & Workflows

To accommodate different therapeutic applications, two distinct self-validating protocols are provided: Microfluidic Assembly (ideal for nucleic acid LNPs) and Thin-Film Hydration (ideal for topical/deformable liposomes).

Protocol A: Microfluidic Assembly of pH-Sensitive LNPs

Microfluidic mixing is the industry standard for formulating ionizable lipid systems because it allows for rapid, chaotic advection, ensuring reproducible nanoprecipitation[2].

Materials:

  • Lipid Phase: DEAO, DSPC, Cholesterol, DMG-PEG2000 (Molar ratio: 30 : 20 : 48.5 : 1.5).

  • Aqueous Phase: 50 mM Citrate Buffer (pH 4.0) containing the hydrophilic cargo (e.g., mRNA).

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Lipid Solubilization: Dissolve the lipid mixture in absolute ethanol to achieve a final total lipid concentration of 12.5 mM. Causality: Ethanol ensures complete solvation of both the highly lipophilic cholesterol and the amphiphilic DEAO.

  • Aqueous Preparation: Dissolve the cargo in the citrate buffer. Causality: The pH 4.0 buffer ensures DEAO is fully protonated upon mixing, driving electrostatic assembly with the cargo.

  • Microfluidic Mixing: Load the phases into a microfluidic mixer (e.g., NanoAssemblr). Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min.

  • Dialysis (Neutralization): Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 18 hours, changing the buffer twice. Causality: This removes the ethanol (which would otherwise destabilize the LNP) and neutralizes the external pH, locking the particles into their stable, neutral-surface state.

Self-Validation & Quality Control:

  • DLS Check: Measure Size and PDI. If PDI > 0.15, aggregation has occurred. Troubleshooting: Verify that the citrate buffer was exactly pH 4.0; premature neutralization during mixing causes catastrophic aggregation.

G A Lipid Phase (DEAO + Structural Lipids in Ethanol) C Microfluidic Mixing (FRR 3:1) A->C B Aqueous Phase (Cargo in pH 4.0 Citrate Buffer) B->C D Dialysis (1X PBS, pH 7.4) C->D E Sterile Filtration & QC D->E

Caption: Microfluidic formulation workflow for DEAO-integrated lipid nanoparticles.

Protocol B: Thin-Film Hydration for Deformable Liposomes

For topical applications, DEAO acts as an edge activator, increasing membrane fluidity and allowing the liposome to squeeze through the stratum corneum[3].

Step-by-Step Methodology:

  • Film Formation: Dissolve DSPC, Cholesterol, and DEAO (Molar ratio: 55 : 35 : 10) in a 2:1 (v/v) Chloroform/Methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate at 40°C under reduced pressure until a thin, homogeneous lipid film forms.

  • Desiccation: Place the flask in a vacuum desiccator overnight. Causality: Trace organic solvents can cause cellular toxicity and thermodynamically destabilize the bilayer over time.

  • Hydration: Hydrate the film with 1X PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour with vigorous vortexing to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder. Causality: An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving larger, unextruded aggregates behind.

Self-Validation & Quality Control:

  • Visual Inspection: The suspension should transition from a milky, opaque fluid (MLVs) to a slightly translucent, opalescent suspension (SUVs). If it remains opaque, the extrusion membrane may be ruptured.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties of DEAO-integrated formulations when prepared according to the protocols above. Note the critical shift in Zeta Potential, which validates the pH-responsive nature of the DEAO amino alcohol moiety.

Formulation TypePrimary ApplicationLipid Molar Ratio (DSPC:Chol:PEG:DEAO)Z-Average Size (nm)PDIZeta Potential (pH 7.4)Zeta Potential (pH 5.0)
LNP-DEAO Nucleic Acid Delivery20 : 48.5 : 1.5 : 3075 - 85< 0.15Near neutral (-2 to +2 mV)Highly Cationic (+25 to +35 mV)
Deformable Liposome Topical/Transdermal55 : 35 : 0 : 10110 - 130< 0.20Slightly negative (-5 mV)Cationic (+15 to +20 mV)

References

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights Source: PubMed Central (PMC) URL:[Link]

  • Degradable cyclic amino alcohol ionizable lipids as vectors for potent influenza mRNA vaccines Source: Nature Nanotechnology / PubMed URL:[Link]

  • A Review on Phospholipid and Liposome Carriers: Synthetic Methods and Their Applications in Drug Delivery Source: Journal of Chemical Reviews URL:[Link]

  • Exploring lipids: A comprehensive review on their utilization in the formulation of liposomes, phytosomes, and ethosomes for adv Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

Sources

Application

Application Note: 8-(N,N-Diethylamino)octan-1-ol in Multi-Component Reactions for Next-Generation Ionizable Lipids

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Field: Organic Synthesis, Lipid Nanoparticle (LNP) Engineering, mRNA Therapeutics Executive Summary The rapid clinical validation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Field: Organic Synthesis, Lipid Nanoparticle (LNP) Engineering, mRNA Therapeutics

Executive Summary

The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has catalyzed the demand for novel ionizable lipids. 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) has emerged as a highly privileged bifunctional building block in this space. Featuring a terminal primary hydroxyl group and a tertiary diethylamine headgroup separated by an 8-carbon aliphatic spacer, this molecule is perfectly tailored for Multi-Component Reactions (MCRs) .

This application note details the mechanistic rationale, structural advantages, and step-by-step self-validating protocols for utilizing 8-(N,N-Diethylamino)octan-1-ol in one-pot MCRs to generate combinatorial libraries of ionizable lipids for nucleic acid delivery [1].

Mechanistic Rationale: The Anatomy of the Reagent

To design effective LNP formulations, one must understand the causality behind the chemical structure of the lipid components. 8-(N,N-Diethylamino)octan-1-ol provides three distinct functional advantages:

  • The Diethylamino Headgroup (pKa Tuning): The tertiary amine is sterically hindered just enough to prevent unwanted nucleophilic side reactions during MCRs, yet accessible enough for protonation. When incorporated into an ester or amide lipid scaffold, the diethylamino group typically exhibits a pKa of 6.5–6.8. This is the exact physicochemical "sweet spot" required for LNPs to remain neutral in the bloodstream (pH 7.4) while rapidly protonating in the endosome (pH 5.5) to trigger membrane fusion [2].

  • The 8-Carbon Aliphatic Spacer: The octyl chain acts as a hydrophobic vector. It provides sufficient distance between the polar amine and the lipid tail linkage, preventing steric shielding of the terminal hydroxyl group and ensuring rapid kinetics during condensation reactions.

  • The Terminal Primary Alcohol: As an unhindered nucleophile, the primary alcohol is highly reactive in enzyme-catalyzed esterifications and can be readily oxidized in situ to an aldehyde for Passerini or Ugi-type multi-component reactions [3].

EndosomalEscape N1 1. LNP Cellular Uptake (Neutral pH 7.4) N2 2. Endosomal Entrapment (pH drops to ~5.5) N1->N2 N3 3. Protonation of Diethylamino Group N2->N3 N4 4. Electrostatic Interaction with Endosomal Membrane N3->N4 N5 5. Hexagonal Phase Shift & Membrane Fusion N4->N5 N6 6. Cytosolic Release of mRNA Payload N5->N6

Mechanism of LNP endosomal escape driven by the diethylamino headgroup.

Multi-Component Reaction (MCR) Strategies

Traditional lipid synthesis relies on linear, step-by-step conjugations that suffer from low overall yields and require extensive purification. MCRs bypass these limitations by assembling three or more reactants in a single vessel.

Strategy A: Enzyme-Catalyzed Tandem Esterification

Using Candida antarctica lipase B (CALB), 8-(N,N-Diethylamino)octan-1-ol can be coupled with various lipidic acids (e.g., linoleic acid) in a one-pot system. The enzyme provides strict regioselectivity, preventing any oxidative degradation of the tertiary amine that often occurs with harsh chemical coupling agents (like EDC/DMAP) [1].

Strategy B: Tandem Oxidation-Passerini 3-Component Reaction (P-3CR)

By introducing a mild oxidant (e.g., TEMPO/BAIB) into the reaction vessel, the primary alcohol is oxidized in situ to an aldehyde. The addition of a lipidic isocyanide and a carboxylic acid immediately triggers the Passerini 3CR, yielding highly branched, peptidomimetic ionizable lipids with superior biodegradability [2].

Experimental Protocols (Self-Validating Systems)

Protocol 1: CALB-Mediated One-Pot Esterification (Green MCR)

This protocol utilizes enzymatic catalysis to achieve >90% conversion without the need for column chromatography.

Reagents:

  • 8-(N,N-Diethylamino)octan-1-ol (1.0 eq, 5 mmol)

  • Lipidic Acid (e.g., Linoleic acid) (1.2 eq, 6 mmol)

  • Candida antarctica lipase B (CALB) immobilized on acrylic resin (10% w/w relative to substrates)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 8-(N,N-Diethylamino)octan-1-ol and the lipidic acid in anhydrous THF.

    • Causality: THF is chosen over DCM because it better solubilizes long-chain lipidic acids while maintaining the structural integrity of the CALB enzyme.

  • Water Sequestration: Add the activated 4Å molecular sieves to the solution.

    • Causality: Esterification produces water as a byproduct. Failure to sequester this water will stall the thermodynamic equilibrium, capping yields at <40%. The sieves drive the reaction to completion.

  • Enzymatic Initiation: Add the immobilized CALB resin. Seal the flask under a nitrogen atmosphere and incubate at 45°C with orbital shaking (150 rpm) for 48-72 hours.

  • Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate. Stain with Dragendorff’s reagent (specific for tertiary amines). The disappearance of the highly polar starting material (low Rf) and the appearance of a non-polar product spot (high Rf) confirms conversion. Ninhydrin will not work here due to the tertiary nature of the amine.

  • Purification: Filter the mixture through a sintered glass funnel to remove the CALB resin and molecular sieves. Evaporate the THF under reduced pressure. The resulting oil is typically >95% pure ionizable lipid.

MCR_Workflow R1 8-(N,N-Diethylamino) octan-1-ol MCR One-Pot MCR CALB, THF, 45°C 4Å Sieves R1->MCR R2 Lipidic Acid (e.g., Linoleic) R2->MCR Pur Filtration & Solvent Removal MCR->Pur LNP Microfluidic LNP Formulation Pur->LNP

Workflow for the CALB-catalyzed multi-component synthesis of ionizable lipids.

Protocol 2: Tandem Oxidation-Passerini 3CR

This protocol generates highly branched lipids with ester and amide linkages for rapid in vivo clearance.

Step-by-Step Methodology:

  • In Situ Oxidation: Dissolve 8-(N,N-Diethylamino)octan-1-ol (1.0 eq) in anhydrous DCM. Add TEMPO (0.1 eq) and BAIB (1.1 eq). Stir at room temperature for 2 hours.

    • Causality: TEMPO/BAIB is selected over Dess-Martin Periodinane to prevent the generation of acidic byproducts that could prematurely protonate the tertiary amine, which would crash it out of the organic phase.

  • MCR Assembly: Without isolating the resulting aldehyde, directly add a lipidic isocyanide (1.0 eq) and a lipidic carboxylic acid (1.0 eq) to the reaction vessel.

  • Condensation: Stir the mixture at room temperature for 24 hours. The three components will spontaneously condense to form an α-acyloxy amide.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 to neutralize any unreacted acid, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

Data Presentation: MCR Strategy Comparison

The following table summarizes the quantitative metrics comparing the two primary MCR pathways utilizing 8-(N,N-Diethylamino)octan-1-ol.

MetricEnzyme-Catalyzed EsterificationTandem Oxidation-Passerini 3CRTraditional Step-Wise Synthesis (Control)
Reaction Time 48 - 72 hours26 hours (2h + 24h)> 96 hours (multiple steps)
Typical Yield 85% - 95%65% - 75%40% - 50%
Atom Economy High (Produces only H₂O)Moderate (Produces iodobenzene byproduct)Low (Requires protecting groups)
Lipid Architecture Linear ester linkageBranched α-acyloxy amideVariable
In Vivo Clearance Moderate (Standard esterases)Rapid (Highly susceptible to hydrolysis)Variable
Scalability Excellent (Immobilized enzyme is reusable)Good (One-pot reduces solvent waste)Poor (Extensive chromatography required)

Table 1: Comparative analysis of multi-component reaction strategies for ionizable lipid synthesis.

Conclusion

8-(N,N-Diethylamino)octan-1-ol is a highly versatile reagent that bridges the gap between complex lipid architecture and streamlined organic synthesis. By leveraging its bifunctional nature in Multi-Component Reactions (MCRs), researchers can rapidly generate vast libraries of ionizable lipids. The CALB-catalyzed esterification offers a green, high-yield pathway, while the Passerini 3CR provides access to complex, biodegradable peptidomimetic structures. Both pathways ensure the critical diethylamino headgroup remains intact, guaranteeing optimal pKa for endosomal escape in mRNA-LNP therapeutics.

References

  • Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines ACS Nano[Link]

  • Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery ResearchGate / Advanced Materials[Link]

  • Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction ChemRxiv[Link]

Method

Application Note: Quantitative Analysis of 8-(N,N-Diethylamino)octan-1-ol in Complex Mixtures

[AN2026-03] Abstract This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 8-(N,N-Diethylamino)octan-1-ol. Due to its unique bifunctional n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[AN2026-03]

Abstract

This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 8-(N,N-Diethylamino)octan-1-ol. Due to its unique bifunctional nature, possessing a tertiary amine and a primary alcohol on a long alkyl chain, and its lack of a significant UV chromophore, this analyte presents distinct challenges for routine analysis. We provide detailed protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with universal detection. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of this and structurally similar compounds. All proposed methodologies are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge

8-(N,N-Diethylamino)octan-1-ol is a molecule of interest in various fields, including pharmaceutical development and materials science. Its structure, characterized by a polar tertiary amine head, a long hydrophobic octyl chain, and a terminal primary alcohol, results in a compound with amphiphilic properties. This unique combination of functional groups, coupled with the absence of a UV-absorbing chromophore, makes its quantification in complex matrices a non-trivial task.

The primary analytical hurdles include:

  • Poor Chromatographic Peak Shape: The polar alcohol and basic amine groups can interact with active sites on GC columns and HPLC stationary phases, leading to peak tailing.

  • Low Volatility: The long alkyl chain and the polar hydroxyl group decrease the volatility of the molecule, making direct GC analysis challenging without derivatization.

  • Lack of UV Absorbance: The absence of a chromophore precludes the use of standard HPLC-UV detection, one of the most common and accessible analytical techniques.[1]

  • Matrix Effects: In complex sample matrices, co-eluting components can interfere with the detection and quantification of the analyte.

This application note provides a systematic approach to overcoming these challenges by presenting two robust and validated analytical methods.

Physicochemical Properties of 8-(N,N-Diethylamino)octan-1-ol

PropertyEstimated Value/CharacteristicRationale and Impact on Analytical Strategy
Molecular Formula C₁₂H₂₇NO-
Molecular Weight 201.35 g/mol Influences volatility and mass spectrometric detection.
Boiling Point High (>250 °C)Direct GC analysis is challenging; derivatization to increase volatility is recommended.[2]
pKa (tertiary amine) ~9.5 - 10.5The tertiary amine will be protonated at acidic pH. This is a critical parameter for developing HPLC methods, especially for mixed-mode or ion-pair chromatography, as it dictates the charge state of the molecule.[3]
Solubility Sparingly soluble in water; soluble in organic solvents.The long alkyl chain imparts significant hydrophobicity. This influences the choice of sample preparation techniques and HPLC mobile phase composition.
UV Absorbance NegligiblePrecludes the use of HPLC with UV detection without derivatization.[1]

Recommended Analytical Strategies

Based on the physicochemical properties and the inherent analytical challenges, we recommend two primary analytical approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and specific method suitable for volatile and semi-volatile compounds. Derivatization is essential to improve the volatility and chromatographic behavior of 8-(N,N-Diethylamino)octan-1-ol.

  • High-Performance Liquid Chromatography (HPLC) with Universal Detection: A versatile technique that does not require the analyte to have a chromophore. We will discuss the use of Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers excellent separation efficiency and specificity, making it a powerful tool for the quantification of 8-(N,N-Diethylamino)octan-1-ol, provided the analyte is made amenable to gas-phase analysis through derivatization.

The Rationale for Derivatization

Derivatization in GC serves several key purposes for a molecule like 8-(N,N-Diethylamino)octan-1-ol:

  • Increased Volatility: By capping the polar -OH group, the boiling point of the molecule is significantly reduced.[4]

  • Improved Peak Shape: Derivatization minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[2]

  • Enhanced Mass Spectral Fragmentation: The derivative can provide characteristic fragment ions that aid in identification and quantification.

For the primary alcohol group, silylation is a highly effective and widely used derivatization technique.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are excellent choices.

Experimental Protocol: GC-MS

4.2.1. Sample Preparation and Derivatization

  • Sample Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte. A non-polar solvent like hexane or ethyl acetate is suitable for LLE.

  • Drying: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate or by evaporation under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample residue in a 2 mL autosampler vial, add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[5]

    • Allow the vial to cool to room temperature before analysis.

4.2.2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and selectivity

4.2.3. Data Analysis and Quantification

  • Quantification: Use a calibration curve generated from the peak areas of a specific, abundant, and interference-free ion of the derivatized analyte. An internal standard (e.g., a deuterated analog or a structurally similar compound that undergoes the same derivatization) is highly recommended to improve accuracy and precision.

  • Confirmation: Monitor at least two or three characteristic ions to confirm the identity of the analyte.

GC-MS Workflow Diagram```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Matrix Extraction LLE or SPE Sample->Extraction Drying Drying (N₂ or Na₂SO₄) Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 8-(N,N-Diethylamino)octan-1-ol by HPLC-CAD.

Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure its reliability and fitness for purpose. The validation should be performed in accordance with the ICH Q2(R2) guidelines.

[6][7][8][9][10]#### 6.1. Validation Parameters

The following parameters should be evaluated:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).Peak purity analysis, no interference at the retention time of the analyte in blank and placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.R² ≥ 0.99 for linear fit; for non-linear fits (e.g., CAD), the model should be justified and show a good fit.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for assay, may be wider for trace analysis.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).RSD ≤ 2% for assay; ≤ 15% for impurity analysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision and accuracy at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters like mobile phase composition, pH, flow rate, or temperature are slightly varied.
Validation Workflow

Validation_Workflow Protocol Develop Validation Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation according to ICH Q2(R2).

Conclusion

The quantification of 8-(N,N-Diethylamino)octan-1-ol requires a tailored analytical approach due to its unique physicochemical properties. This application note provides two robust and reliable methods, GC-MS with silylation and HPLC with universal detection (e.g., CAD), to address the challenges of volatility, polarity, and lack of a UV chromophore. The choice between these methods will depend on the specific application, sample matrix, and available instrumentation. Adherence to the principles of method validation as outlined in the ICH Q2(R2) guidelines is essential to ensure the generation of high-quality, reliable, and defensible analytical data.

References

Sources

Application

Application Note: Synthesis and Formulation of Ionizable Lipids using 8-(N,N-Diethylamino)octan-1-ol for mRNA-LNP Delivery

Executive Summary The clinical success of mRNA therapeutics is fundamentally dependent on the efficacy of Lipid Nanoparticle (LNP) delivery systems. At the core of these systems are ionizable lipids, which dictate encaps...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical success of mRNA therapeutics is fundamentally dependent on the efficacy of Lipid Nanoparticle (LNP) delivery systems. At the core of these systems are ionizable lipids, which dictate encapsulation efficiency, systemic tolerability, and cytosolic delivery. This application note provides a comprehensive, field-validated guide on the utilization of 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) as a primary synthon for engineering high-performance ionizable lipids. By coupling this amino alcohol with optimized hydrophobic tails, researchers can achieve lipid libraries with ideal apparent pKa values (6.0–6.5), enabling robust endosomal escape and high transfection efficiencies[1][2].

Mechanistic Rationale: The Role of the Diethylamino-Octyl Scaffold

The structural anatomy of an ionizable lipid governs its biological fate. 8-(N,N-Diethylamino)octan-1-ol provides two critical structural features for mRNA delivery:

  • The Diethylamino Headgroup (pH Sensor): The tertiary amine features a specific protonation profile. In systemic circulation (pH 7.4), the diethylamino group remains largely unprotonated and neutral, preventing rapid reticuloendothelial system (RES) clearance and systemic toxicity[3]. Upon endocytosis, the acidic environment of the early endosome (pH ~5.5–6.5) triggers rapid protonation[1].

  • The Octyl Spacer (C8 Chain): The 8-carbon alkyl chain provides an optimal hydrophobic distance between the ionizable amine and the lipid tail linkage (typically an ester or carbonate). This spacing is critical for stabilizing the lipid bilayer during formulation and facilitating the structural transition from a lamellar phase to an inverted hexagonal (HII) phase during endosomal escape[2][4].

Mechanism of Endosomal Escape

The causality of LNP efficacy lies in the "proton sponge" and membrane fusion effects. As the endosome acidifies, the diethylamino headgroups acquire a positive charge. This localized cationic charge electrostatically interacts with anionic endogenous lipids (e.g., bis(monoacylglycero)phosphate) in the endosomal membrane, physically disrupting the lipid bilayer and releasing the mRNA payload into the cytosol[2][5].

G S1 LNP in Systemic Circulation (pH 7.4, Neutral Charge) S2 Cellular Uptake (Receptor-Mediated Endocytosis) S1->S2 S3 Early Endosome Maturation (pH drops to ~6.5) S2->S3 S4 Protonation of Diethylamino Group (Acquisition of Cationic Charge) S3->S4 Acidification S5 Electrostatic Binding to Anionic Endosomal Lipids S4->S5 S6 Phase Transition (Lamellar to Inverted Hexagonal) S5->S6 Lipid mixing S7 Endosomal Membrane Disruption & Cytosolic mRNA Release S6->S7

Caption: Mechanism of diethylamino-mediated endosomal escape and cytosolic mRNA release.

Chemical Synthesis Protocol: Conjugation of 8-(N,N-Diethylamino)octan-1-ol

To create a functional ionizable lipid, the primary hydroxyl group of 8-(N,N-Diethylamino)octan-1-ol must be conjugated to a hydrophobic tail. The following protocol details an esterification reaction using a branched lipid tail (e.g., 2-hexyldecanoic acid) via Steglich esterification.

Causality Check: The use of a branched lipid tail introduces steric bulk, which prevents tight crystalline packing of the lipid core. This fluidity is essential for the rapid release of mRNA once inside the cytosol[4].

Reagents & Equipment
  • Precursor: 8-(N,N-Diethylamino)octan-1-ol (1.0 eq)

  • Lipid Tail: 2-Hexyldecanoic acid (1.1 eq)

  • Coupling Agents: EDC·HCl (1.5 eq), DMAP (0.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: Schlenk line, magnetic stirrer, rotary evaporator, silica gel column.

Step-by-Step Synthesis Workflow
  • Activation: Dissolve 2-hexyldecanoic acid in anhydrous DCM under an argon atmosphere. Add EDC·HCl and DMAP. Stir at room temperature for 30 minutes. Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate, while DMAP acts as an acyl transfer catalyst to prevent side reactions.

  • Conjugation: Add 8-(N,N-Diethylamino)octan-1-ol dropwise to the activated mixture. Stir continuously for 24 hours at room temperature.

  • Quenching & Extraction: Dilute the reaction mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO3​ (to neutralize and remove unreacted acid) and brine (to remove water-soluble urea byproducts).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (containing 1% Triethylamine to prevent amine binding to the acidic silica).

  • Validation: Confirm the structure via 1H -NMR and LC-MS. The purified lipid should be stored at -20°C in anhydrous ethanol.

mRNA-LNP Formulation Protocol (Microfluidic Assembly)

The self-assembly of LNPs is a thermodynamically driven process controlled by fluid dynamics and pH shifts.

Microfluidic Assembly Steps
  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: At pH 4.0, the diethylamino group is fully protonated, maximizing the electrostatic complexation with the polyanionic mRNA backbone[2].

  • Organic Phase Preparation: Dissolve the synthesized Diethylamino-lipid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Mixing: Using a microfluidic mixing platform (e.g., NanoAssemblr), combine the aqueous and organic phases at a 3:1 (Aqueous:Organic) volume ratio with a Total Flow Rate (TFR) of 12 mL/min.

  • Buffer Exchange: Immediately dialyze the resulting LNP suspension against 1x PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours. Causality: Dialysis removes ethanol and raises the pH to 7.4. This neutralizes the diethylamino lipid, drastically reducing its aqueous solubility and forcing the lipids to precipitate and solidify into a dense nanoparticle core, permanently trapping the mRNA[5].

G N1 Diethylamino-Octyl Lipid (Synthesized Ionizable Lipid) N3 Organic Phase (Ethanol) N1->N3 N2 Helper Lipids (Chol, DSPC, DMG-PEG2k) N2->N3 N5 Microfluidic Mixing (Aq:Org = 3:1, TFR = 12 mL/min) N3->N5 N4 Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) N4->N5 N6 Self-Assembly (Electrostatic Complexation) N5->N6 N7 Dialysis & Buffer Exchange (1x PBS, pH 7.4) N6->N7 Removes EtOH & Neutralizes pH N8 Final mRNA-LNP (Ready for Characterization) N7->N8

Caption: Workflow of ionizable lipid integration and microfluidic mRNA-LNP assembly.

Analytical Characterization & Validation

A robust protocol must be a self-validating system. The following assays ensure the physical integrity and biological viability of the formulated LNPs.

Apparent pKa Determination (TNS Assay)

The apparent pKa of the formulated LNP differs from the intrinsic pKa of the free lipid and is the true predictor of in vivo efficacy[1][3].

  • Prepare a series of buffer solutions ranging from pH 2.5 to 8.5 (in 0.5 pH increments) using a universal buffer system (e.g., 10 mM HEPES, 10 mM MES, 10 mM ammonium acetate, 130 mM NaCl).

  • Add 2 μM of TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to each buffer.

  • Spike in the formulated LNPs (final lipid concentration ~20 μM).

  • Measure fluorescence (Excitation: 321 nm, Emission: 445 nm).

  • Validation Logic: TNS is an anionic probe that fluoresces intensely when bound to positively charged hydrophobic surfaces. Plot fluorescence vs. pH and fit to a sigmoidal curve. The pH at 50% maximal fluorescence is the apparent pKa. A successful diethylamino-octyl formulation should yield a pKa between 6.0 and 6.5.

Encapsulation Efficiency (RiboGreen Assay)
  • Dilute LNPs in 1x TE buffer (measures unencapsulated, free mRNA).

  • Dilute a second LNP aliquot in 1x TE buffer containing 1% Triton X-100 (lyses the LNPs to measure total mRNA).

  • Add Quant-iT RiboGreen reagent to both sets and measure fluorescence.

  • Calculate EE% = [(Total mRNA - Free mRNA) / Total mRNA] × 100.

Data Presentation

Table 1: Standardized LNP Formulation Parameters
ParameterTarget SpecificationMechanistic Rationale
Lipid Molar Ratio 50:10:38.5:1.550% Ionizable lipid ensures sufficient charge for mRNA complexation; 38.5% Chol provides structural rigidity; 1.5% PEG prevents aggregation[5].
N/P Ratio 6:1The ratio of ionizable nitrogen (N) to mRNA phosphate (P) dictates complexation density. 6:1 ensures complete encapsulation without excessive lipid toxicity.
Aqueous:Organic Ratio 3:1 (v/v)Ensures the final ethanol concentration drops to 25% post-mixing, initiating the critical nucleation of the lipid nanoparticles.
Table 2: Quality Control & Analytical Specifications
Analytical MetricTarget ValueAnalytical MethodImplication of Failure
Particle Size (Z-average) 60 – 90 nmDynamic Light Scattering (DLS)>100 nm leads to rapid liver clearance and poor tissue penetration.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)High PDI indicates heterogeneous assembly or aggregation.
Encapsulation Efficiency > 90%RiboGreen AssayLow EE% indicates poor lipid-mRNA electrostatic interaction or incorrect mixing pH.
Apparent pKa 6.0 – 6.5TNS Fluorescence AssaypKa > 7.0 causes systemic toxicity; pKa < 5.5 prevents endosomal escape[1].

References

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging Source: PubMed Central (PMC) - NIH URL:[Link]

  • Detailed screening of LNP tails Source: ResearchGate URL:[Link]

  • Lipid-mRNA nanoparticles landscape for cancer therapy Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Lipids and Lipid Derivatives for RNA Delivery Source: PubMed Central (PMC) - NIH URL:[Link]

  • Cationic/Ionizable Lipids (Datasheets & Properties) Source: DC Chemicals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 8-(N,N-Diethylamino)octan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 8-(N,N-Diethylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5). This compound is a critical bifunctional intermediate, widely utilized in the development of lipid nanoparticles (LNPs) and targeted therapeutic delivery systems.

The standard synthetic route relies on a bimolecular nucleophilic substitution ( SN​2 ) where the secondary amine (diethylamine) attacks the primary alkyl halide of the bifunctional electrophile, 8-bromo-1-octanol[1]. While conceptually straightforward, the reaction requires precise control over stoichiometry, solvent polarity, and downstream workup to prevent common pitfalls such as over-alkylation, reagent volatilization, and product loss during extraction[2].

I. Reaction Workflow & Logic

The following diagram maps the self-validating workflow required to achieve high-yield synthesis and isolation.

SynthesisWorkflow N1 Reactants 8-Bromo-1-octanol + Diethylamine N2 S_N2 Alkylation Solvent: Acetonitrile | Base: K2CO3 | Temp: 70°C N1->N2 Reflux 16-24h N3 Aqueous Quench & Basification Adjust to pH > 10 with 1M NaOH N2->N3 Cool to RT N4 Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine N3->N4 Free-base formation N5 Purified Product 8-(N,N-Diethylamino)octan-1-ol N4->N5 Concentrate & Purify

Workflow for the synthesis and isolation of 8-(N,N-Diethylamino)octan-1-ol.

II. Optimization of Reaction Conditions

To ensure maximum chemoselectivity and yield, experimental parameters must be chosen based on mechanistic causality rather than trial and error. The table below summarizes the quantitative and qualitative data driving our protocol[3].

ParameterSuboptimal ChoiceOptimal ChoiceMechanistic Rationale
Solvent Tetrahydrofuran (THF)Acetonitrile ( CH3​CN ) Acetonitrile is a polar aprotic solvent that highly stabilizes the transition state of the SN​2 reaction, accelerating the nucleophilic attack compared to less polar ethers.
Base Triethylamine ( Et3​N )Potassium Carbonate ( K2​CO3​ ) Inorganic K2​CO3​ is heterogeneous, making it easy to filter out post-reaction. It effectively neutralizes the generated HBr without complicating the organic extraction phase.
Stoichiometry 1.0 eq Diethylamine2.0 eq Diethylamine An excess of the secondary amine drives the reaction forward and statistically minimizes the chance of the tertiary amine product reacting with another electrophile (over-alkylation)[2].
Temperature 25 °C (Room Temp)70 °C (Reflux) The activation energy for the alkylation of a sterically hindered secondary amine requires moderate heating to achieve complete conversion within 16-24 hours.
III. Standard Operating Protocol (SOP)

This step-by-step methodology is designed as a self-validating system. Key checkpoints are embedded to ensure the protocol cannot proceed to the next phase if a critical error has occurred.

Step 1: Reaction Setup

  • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromo-1-octanol (1.0 equivalent, e.g., 10.0 mmol).

  • Add 50 mL of anhydrous acetonitrile, followed by anhydrous K2​CO3​ (1.5 equivalents, 15.0 mmol).

  • Slowly add diethylamine (2.0 equivalents, 20.0 mmol).

  • Attach a highly efficient reflux condenser. Validation Check: Ensure the condenser coolant is strictly maintained at 5 °C. Diethylamine boils at 55.5 °C; inadequate cooling will result in the loss of the nucleophile.

Step 2: Execution and Monitoring

  • Heat the reaction mixture to 70 °C under an inert nitrogen atmosphere for 16–24 hours.

  • Monitor the reaction via TLC (Thin Layer Chromatography) using a 10% Methanol in Dichloromethane (DCM) solvent system. The primary bromide spot should completely disappear.

Step 3: Aqueous Workup and Free-Basing (Critical Step)

  • Cool the reaction mixture to room temperature and filter out the solid K2​CO3​ salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting crude residue in 50 mL of distilled water.

  • Self-Validation Check: The reaction generates HBr, which protonates the product to form a water-soluble hydrobromide salt. You must add 1M NaOH dropwise until the aqueous solution reaches pH > 10 (verify with pH paper). Failure to do this will result in 0% yield during extraction.

Step 4: Extraction and Purification

  • Extract the basic aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient of 5-10% Methanol in DCM with 1% NH4​OH to prevent amine streaking) to yield the pure 8-(N,N-Diethylamino)octan-1-ol.

IV. Troubleshooting & FAQs

Q: Why am I seeing a large amount of unreacted 8-bromo-1-octanol even after 24 hours of heating? A: The most common cause is the volatilization of diethylamine. Because its boiling point is ~55 °C, heating the reaction to 70 °C without a tightly sealed system or an exceptionally cold reflux condenser allows the amine to escape the reaction vessel. Solution: Use a sealed pressure tube for the reaction or increase the equivalents of diethylamine to 3.0.

Q: Is there a risk of O-alkylation competing with N-alkylation? Will the alcohol group on 8-bromo-1-octanol react with itself? A: No. This is a matter of nucleophilic causality. Nitrogen is significantly less electronegative and more polarizable than oxygen, making the secondary amine a vastly superior nucleophile compared to the primary alcohol. Under the standard weakly basic conditions ( K2​CO3​ ), the alcohol remains protonated and non-nucleophilic, ensuring >99% chemoselectivity for N-alkylation[3].

Q: My product is entirely missing from the organic layer after extraction. What went wrong? A: You missed the critical free-basing step. The nucleophilic substitution generates hydrobromic acid (HBr) as a byproduct. This acid immediately protonates your newly formed tertiary amine, creating 8-(N,N-diethylamino)octan-1-ol hydrobromide. This salt is highly polar and completely water-soluble. You must explicitly adjust the aqueous layer to pH 10-11 using NaOH before extracting with Ethyl Acetate.

Q: How do I prevent over-alkylation (quaternization) of the amine? A: Quaternization occurs when your tertiary amine product reacts with another molecule of 8-bromo-1-octanol. However, the steric bulk of the two ethyl groups on the nitrogen significantly hinders this secondary reaction[2]. By maintaining a 2.0x molar excess of diethylamine, the less sterically hindered secondary amine outcompetes the tertiary amine for the electrophile.

V. References
  • European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310". EPO. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 8-(N,N-Diethylamino)octan-1-ol and Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 8-(N,N-Die...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 8-(N,N-Diethylamino)octan-1-ol (CAS: 97028-90-5) and its derivatives.

This bifunctional molecule features a lipophilic 8-carbon alkyl chain flanked by a polar primary hydroxyl group and a strongly basic tertiary amine. This architecture inherently creates surfactant-like behavior, high boiling points, and aggressive interactions with acidic chromatography matrices. The following self-validating protocols and diagnostic FAQs are engineered to help you bypass these bottlenecks.

Part 1: Troubleshooting FAQs & Diagnostic Guide

Q1: Why does my compound streak severely on silica gel, and how can I achieve baseline resolution? A: The tertiary diethylamino group in 8-(N,N-Diethylamino)octan-1-ol is highly basic (estimated pKa ~10.5). When loaded onto standard, untreated silica gel, the amine acts as a hydrogen-bond acceptor and proton scavenger, interacting irreversibly with the acidic silanol (Si-OH) groups on the stationary phase.

  • The Fix: You must pre-treat your silica gel with a basic modifier. Adding 1–5% Triethylamine (Et₃N) to your eluent neutralizes the acidic silanol sites, allowing the amino alcohol to elute as a sharp, symmetrical band[1]. For highly polar derivatives, switching to neutral alumina or reversed-phase (C18) chromatography is recommended.

Q2: During the acid-base extraction workup, I encounter unbreakable emulsions. How do I resolve this without losing product? A: Long-chain dialkylamino alcohols possess distinct hydrophilic (amino/hydroxyl) and lipophilic (octyl chain) domains. This amphiphilic structure acts as a potent surfactant, which lowers interfacial tension and stabilizes oil-in-water emulsions during vigorous mixing[2].

  • The Fix: Prevention is key. Do not shake the separatory funnel vigorously; use a gentle, rolling inversion technique. To break an existing emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This induces a "salting-out" effect, forcing the organic compound out of the aqueous phase. Alternatively, vacuum-filter the emulsion through a pad of Celite to remove microscopic particulate stabilizers.

Q3: Can I purify 8-(N,N-Diethylamino)octan-1-ol by distillation? A: Yes, but standard atmospheric distillation will destroy your product. The high molecular weight and hydrogen-bonding hydroxyl group result in a very high boiling point. Prolonged thermal stress can trigger Hofmann elimination or oxidative degradation of the amine.

  • The Fix: Utilize high-vacuum fractional distillation or a Kugelrohr apparatus (< 0.1 mmHg). Lowering the pressure drastically reduces the boiling point to a safe thermal window (~120–150 °C).

Q4: I cannot see my product on a TLC plate under UV light. How do I monitor the purification? A: 8-(N,N-Diethylamino)octan-1-ol lacks a conjugated π -system or aromatic ring, rendering it invisible to standard 254 nm UV lamps.

  • The Fix: You must use chemical stains. Dragendorff’s reagent is highly specific for tertiary amines and will yield a bright orange spot. Alternatively, Phosphomolybdic Acid (PMA) or KMnO₄ stains, followed by heating, will effectively oxidize the alcohol and alkyl chain, revealing dark blue or yellow spots, respectively.

Part 2: Quantitative Data & Derivative Strategies

The purification strategy must adapt when the primary alcohol or tertiary amine is derivatized. The table below summarizes the physicochemical shifts and required adjustments for common derivatives.

Derivative TypeKey Physicochemical ChangeRecommended Purification MethodOptimized Solvent System
Free Amino Alcohol Amphiphilic, strongly basic, H-bond donor/acceptorAcid-Base Extraction + Deactivated SilicaDCM / MeOH (9:1) + 2% Et₃N
Amino Ester Reduced polarity, loss of H-bond donorFlash ChromatographyHexane / EtOAc (1:1) + 1% Et₃N
Quaternary Ammonium Salt Permanent positive charge, highly water-solubleIon-Exchange Chromatography or RecrystallizationMeOH / H₂O gradients or Acetone / Ether
Silyl Ether (e.g., TBS) Highly lipophilic, sterically hindered, basicVacuum Distillation or ChromatographyHexane / EtOAc (8:2) + 1% Et₃N

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Acid-Base Extraction for Surfactant-Like Amino Alcohols

This self-validating protocol exploits the pKa of the tertiary amine to separate the target molecule from neutral and acidic impurities[3].

  • Acidic Partitioning: Dissolve the crude reaction mixture in Dichloromethane (DCM). Extract with 1.0 M HCl (aq) (3 × 50 mL). Causality: The basic amine protonates to form a water-soluble hydrochloride salt, partitioning into the aqueous layer.

  • Organic Wash: Separate and discard the organic layer (which now contains unreacted neutral/acidic impurities). Wash the aqueous layer once with pure DCM to remove trace lipophiles.

  • Thermal Control: Cool the aqueous layer in an ice bath to 0 °C. Causality: Neutralization is exothermic; cooling prevents thermal degradation of the free base.

  • Basification: Carefully add 2.0 M NaOH (aq) dropwise while stirring until the pH reaches > 12.5 . Validation: Verify with pH paper. The pKa of the amine is ~10.5; a pH of 12.5 ensures >99% of the compound is deprotonated (free-based). The solution will turn cloudy as the oil separates.

  • Extraction: Extract the aqueous layer with DCM (3 × 50 mL) using gentle rocking to prevent emulsions.

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amino alcohol.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Use this method if the compound cannot withstand vacuum distillation[4].

  • Matrix Deactivation: Prepare an eluent of 90% DCM, 8% Methanol, and 2% Triethylamine (v/v/v). Slurry-pack the silica gel column with this mixture. Flush with at least 2 column volumes. Causality: Et₃N permanently occupies the acidic silanol sites.

  • Loading: Dissolve the crude 8-(N,N-Diethylamino)octan-1-ol in a minimum volume of the eluent and load it onto the column.

  • Elution & Monitoring: Elute using the same solvent system. Spot fractions on TLC plates and stain with Dragendorff's reagent.

  • Residue Removal: Pool the product-containing fractions and concentrate. To remove residual Et₃N (which has a distinct fishy odor), co-evaporate the product with toluene twice, then leave under high vacuum (< 0.1 mmHg) for 24 hours.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amino Alcohol + Impurities) AcidExt Acid Extraction (1.0 M HCl) Crude->AcidExt OrgPhase1 Organic Phase (Neutral/Acidic Impurities) DISCARD AcidExt->OrgPhase1 Partitions Neutrals AqPhase1 Aqueous Phase (Amine Hydrochloride Salt) AcidExt->AqPhase1 Partitions Salts Basify Basification & Extraction (NaOH to pH > 12.5, Extract w/ DCM) AqPhase1->Basify Ice Bath (0 °C) CrudeAmine Crude Free Amine (8-DEA-octan-1-ol) Basify->CrudeAmine Gentle Rocking Chromatography Flash Chromatography (Silica + 1-5% Et3N) CrudeAmine->Chromatography If heat sensitive Distillation Vacuum Distillation (< 0.1 mmHg, ~130-150 °C) CrudeAmine->Distillation If thermally stable PureAmine Pure 8-(N,N-Diethylamino)octan-1-ol Chromatography->PureAmine Collect Fractions Distillation->PureAmine Collect Distillate

Fig 1: Logical workflow for the isolation and purification of 8-(N,N-Diethylamino)octan-1-ol.

References

  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.[Link]

  • Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journal of Organic Chemistry.[Link]

  • Process for the purification of an aminoalcohol.
  • Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. PubMed Central (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Hydrolytic Stability of Polymers Functionalized with 8-(N,N-Diethylamino)octan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stability of ionizabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stability of ionizable polymers.

Polymers functionalized with 8-(N,N-Diethylamino)octan-1-ol typically feature ester linkages connecting the hydrophobic, ionizable side chains to the polymer backbone. While the 8-carbon spacer provides excellent hydrophobic shielding, the tertiary amine (N,N-diethylamino group) introduces a pH-dependent vulnerability: base-catalyzed ester hydrolysis. This guide provides field-proven, mechanistic solutions to maximize the shelf-life and in vivo efficacy of your formulations.

Part 1: Troubleshooting Guide (Workflow & Causality)

Issue 1: Rapid Loss of Molecular Weight During Aqueous Storage

Symptom: Gel Permeation Chromatography (GPC/SEC) shows peak broadening and shifting to lower molecular weights within days of formulation. Root Cause: Base-catalyzed hydrolysis. At physiological or neutral pH (pH ~7.4), a significant fraction of the N,N-diethylamino groups are deprotonated. The unprotonated tertiary amines act as general bases, accelerating the nucleophilic attack of water on the adjacent ester linkages[1]. Resolution:

  • Buffer Exchange: Shift the storage buffer to a slightly acidic pH (e.g., pH 4.0–5.0). At this pH, the tertiary amines are fully protonated (ammonium cations), eliminating their catalytic lone pair.

  • Causality: Although protonation increases polymer solubility and theoretical water access to the backbone, the suppression of amine-catalyzed hydrolysis results in a massive net increase in hydrolytic stability[2].

Issue 2: Decreased Transfection Efficacy Post-Formulation

Symptom: Nanoparticles (e.g., LNPs or polyplexes) formulated with the polymer show reduced mRNA/DNA encapsulation efficiency and lower in vitro translation after 1 week of storage. Root Cause: Premature cleavage of the 8-(N,N-Diethylamino)octyl side chains. When the ester bond hydrolyzes, the polymer loses the cationic charge necessary for nucleic acid complexation and endosomal escape, while the cleaved lipid-like tails form inactive micelles[3]. Resolution:

  • Lyophilization: Implement a freeze-drying workflow for long-term storage.

  • Causality: By removing the bulk and hydration water entirely, you eliminate the primary reactant required for ester hydrolysis. Utilizing a cryoprotectant ensures the nanoparticles do not aggregate during the freezing process[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the 8-carbon spacer in 8-(N,N-Diethylamino)octan-1-ol affect stability compared to shorter amino alcohols? A: The 8-carbon alkyl chain provides significant steric and hydrophobic shielding. Unlike shorter spacers (e.g., 2- or 3-carbons) which are highly susceptible to intramolecular backbiting (forming 5- or 6-membered cyclic intermediates) and rapid degradation, the octyl chain creates a hydrophobic microenvironment that restricts water access to the ester bond[3]. Furthermore, the longer distance prevents efficient intramolecular catalysis, extending the degradation half-life from hours to days or weeks[5].

Q2: Can I use standard 1X PBS (pH 7.4) for long-term storage? A: No. Standard PBS leaves a large fraction of the tertiary amines deprotonated, triggering autocatalytic degradation[1]. Furthermore, the high buffering capacity of densely functionalized polyamines often overpowers weak buffers like 1X PBS, leading to unpredictable pH drifts and accelerated hydrolysis[6]. You must use stronger acetate or citrate buffers at pH 4.5 for aqueous storage.

Q3: Are there backbone modifications that improve stability without losing the ionizable function? A: Yes. Introducing steric bulk directly adjacent to the ester bond (e.g., using alpha-methylated polymer backbones) physically blocks water and enzymes from accessing the carbonyl carbon. This reduces the binding affinity of hydrolytic enzymes (like lipases) and slows aqueous hydrolysis without altering the pKa of the terminal diethylamino group[3].

Part 3: Quantitative Data & Stability Metrics

The following table summarizes the expected hydrolytic half-lives of 8-(N,N-Diethylamino)octan-1-ol functionalized polymers under various storage conditions.

Storage ConditionBuffer / MatrixpHEst. Half-Life ( t1/2​ )Primary Mechanism of Stabilization
Aqueous (Room Temp)1X PBS7.4< 3 DaysNone (Rapid base-catalyzed hydrolysis)
Aqueous (Refrigerated)50 mM Acetate4.5~3–4 WeeksProtonation of tertiary amine removes catalytic lone pair
Sterically Hindered1X PBS7.4~2 WeeksSteric shielding at the ester carbonyl blocks nucleophiles
Lyophilized 10% Sucrose N/A > 12 Months Complete removal of hydrolytic reactant (water)

Part 4: Step-by-Step Methodologies

Protocol 1: Lyophilization and Reconstitution Workflow

This protocol is a self-validating system designed to arrest hydrolysis while preserving nanoparticle integrity.

  • Buffer Exchange: Dialyze the formulated polymer/nanoparticles against 10 mM Sodium Acetate buffer (pH 4.5) at 4°C.

    • Causality: Lowers the pH below the amine's pKa, protonating the nitrogen to halt base-catalyzed hydrolysis prior to freezing.

  • Cryoprotectant Addition: Add sterile-filtered sucrose to achieve a final concentration of 10% (w/v).

    • Causality: Sucrose acts as an amorphous matrix, replacing water molecules via hydrogen bonding to prevent polymer chain collapse and particle fusion during ice crystal formation.

  • Primary Drying: Freeze the sample at -40°C, then apply a vacuum of < 100 mTorr while slowly ramping the shelf temperature to -10°C over 24 hours.

    • Causality: Sublimates bulk water without melting the sample, removing the primary reactant for hydrolysis.

  • Secondary Drying: Ramp the shelf temperature to 20°C for 6 hours under deep vacuum.

    • Causality: Desorbs bound hydration water, dropping residual moisture below 1%, which is critical for halting solid-state degradation.

  • Self-Validation Check: Reconstitute a test vial with RNase-free water. Measure the particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). If the PDI increases by >0.1 compared to pre-lyophilization, cryoprotection was insufficient. Increase the sucrose-to-polymer ratio in the next batch.

Protocol 2: Accelerated Hydrolytic Stability Assay (NMR-Based)

This protocol allows for the absolute quantification of ester cleavage over time.

  • Sample Preparation: Dissolve 10 mg of the polymer in 1 mL of D2​O (adjusted to target pH using DCl/NaOD). Prepare a parallel control in CD3​OD .

    • Causality: D2​O allows observation of aqueous hydrolysis kinetics, while CD3​OD serves as a stable baseline control where aqueous hydrolysis cannot occur.

  • Internal Standard: Add 1.0 mg of sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TMSP) as an internal standard.

    • Causality: Provides a fixed reference peak (0 ppm) to accurately quantify the absolute molar concentration of the cleaved leaving group.

  • Kinetic Tracking: Acquire 1H NMR spectra every 12 hours at 37°C. Track the integration of the methylene protons adjacent to the ester bond ( α -protons, typically ~4.1 ppm) as they shift to alcohol protons (~3.6 ppm) upon cleavage of the 8-(N,N-Diethylamino)octan-1-ol group.

  • Self-Validation Check: Compare the integration of the TMSP internal standard against the total polymer backbone protons. If the total polymer signal decreases relative to TMSP, the polymer is precipitating out of solution—not just hydrolyzing. You must switch to a mixed solvent system (e.g., D2​O / DMSO−d6​ ) to maintain solubility for accurate kinetic tracking.

Part 5: Mechanistic and Workflow Visualizations

HydrolysisMechanism Polymer Polymer with 8-(N,N-Diethylamino)octyl Ester Basic pH > 7.0 (Basic/Neutral) Amine Deprotonated Polymer->Basic Acidic pH < 5.0 (Acidic) Amine Protonated Polymer->Acidic Cat Base-Catalyzed Hydrolysis (Autocatalytic) Basic->Cat Stable Increased Water Solubility but Catalysis Suppressed Acidic->Stable Degradation Rapid Ester Cleavage (Loss of Function) Cat->Degradation Preservation Extended Shelf-Life (Maintained Function) Stable->Preservation

Fig 1: pH-dependent hydrolytic degradation pathways of ionizable amino-ester polymers.

FormulationWorkflow S1 Synthesize & Purify Polymer S2 Buffer Exchange (Acetate pH 4.5) S1->S2 S3 Add Cryoprotectant (10% Sucrose) S2->S3 S4 Lyophilization (Freeze-Drying) S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Fig 2: Optimized formulation and storage workflow to maximize hydrolytic stability.

Part 6: References

  • Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s Source: ResearchGate URL:

  • Connecting molecular features of poly(β-amino ester)s to their degradation and solution behavior to engineer functional materials with controlled lifetimes Source: Morressier URL:

  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs Source: ACS Publications URL:

  • A Cell-Free Kinetic Analysis of Ionizable Lipid Hydrolysis Source: Analytical Chemistry (ACS) URL:

  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability Source: bioRxiv URL:

  • Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids Source: PMC (NIH) URL:

Sources

Optimization

Technical Support Center: Troubleshooting 8-(N,N-Diethylamino)octyl-Linked Fluorescent Probes

Welcome to the Application Support Center for fluorescent probes utilizing the 8-(N,N-Diethylamino)octan-1-ol building block. This specific chemical moiety is widely conjugated to fluorophores (such as BODIPY, coumarins,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for fluorescent probes utilizing the 8-(N,N-Diethylamino)octan-1-ol building block. This specific chemical moiety is widely conjugated to fluorophores (such as BODIPY, coumarins, and naphthalimides) to engineer environment-sensitive, lysosome-targeting, and polarity-responsive imaging agents.

This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to resolve quenching issues and optimize your live-cell imaging workflows.

Knowledge Base: Core Mechanisms of Quenching & Activation

To successfully troubleshoot these probes, one must understand the dual causality of the 8-(N,N-Diethylamino)octyl moiety. It dictates both the spatial localization and the photophysical state of the probe through two primary mechanisms:

  • Photoinduced Electron Transfer (PET): The terminal diethylamino group is an electron-rich tertiary amine. In physiological environments (pH 7.4), the nitrogen's lone pair of electrons transfers to the excited fluorophore, non-radiatively quenching the fluorescence[1]. When the probe enters an acidic environment (like a lysosome), the amine becomes protonated. This lowers the HOMO energy level of the nitrogen, blocking the PET pathway and triggering a massive fluorescence "turn-on"[2].

  • Aggregation-Caused Quenching (ACQ): The 8-carbon aliphatic (octyl) chain is highly lipophilic. In aqueous buffers without carrier proteins or lipid membranes, hydrophobic interactions force the probes to aggregate into micelles, leading to self-quenching[3].

PET_Mechanism cluster_0 High pH (> 7.4): PET Active cluster_1 Low pH (< 5.5): PET Blocked A Fluorophore Core (Excited) C Fluorescence OFF (Quenched) A->C Non-radiative B Diethylamino Group (Neutral, Lone Pair) B->A Electron Transfer D Fluorophore Core (Excited) F Fluorescence ON (Emissive) D->F Radiative Decay E Diethylamino Group (Protonated) E->D PET Inhibited

Mechanism of Photoinduced Electron Transfer (PET) in diethylamino-linked probes.

Troubleshooting FAQs

Q1: My probe shows almost no fluorescence in my cell-free aqueous buffer (pH 7.4). Is the batch degraded? A: Not necessarily. This is a classic presentation of Aggregation-Caused Quenching (ACQ) . The 8-carbon octyl chain makes the probe highly hydrophobic. In purely aqueous buffers, the molecules aggregate to minimize water contact, quenching emission regardless of the PET state. Solution: To evaluate the baseline fluorescence, add a co-solvent (e.g., 1-5% DMSO or ethanol) or a surfactant (like 0.1% Triton X-100) to solvate the octyl chains and break up the aggregates.

Q2: I performed a pH titration in buffer, but I am not seeing the expected fluorescence "turn-on" at pH 4.5. Why? A: If ACQ has been ruled out (see Q1), the failure of the PET switch is likely due to incomplete protonation or metal ion interference. The pKa of the diethylamino group is typically around 7.5 to 8.0, but conjugation to certain electron-withdrawing fluorophores can shift this. Furthermore, trace heavy metals (like Cu²⁺ or Fe³⁺) in your buffer can coordinate with the diethylamino nitrogen, locking it in a quenched state[4]. Solution: Ensure your acidic buffer contains a chelator (e.g., 1 mM EDTA) and verify that the ionic strength of your titration buffers is normalized.

Q3: In live cells, the probe is trapped in the plasma membrane and not reaching the lysosomes. How do I fix this? A: The octyl chain provides excellent membrane permeability but can cause the probe to partition too strongly into the lipid bilayer (high LogP) before it can traffic to the lysosomes via ion trapping. Solution: Reduce your incubation concentration (drop from 5 µM to 1 µM) and increase the incubation time. Alternatively, formulate your working solution with Pluronic F-127 (0.02%) to facilitate monomeric dispersion and prevent the probe from crashing out onto the plasma membrane.

Q4: Why does the emission wavelength shift when the probe binds to lipid droplets instead of lysosomes? A: In non-polar environments like lipid droplets, the diethylamino group can act as an electron donor in an Intramolecular Charge Transfer (ICT) system[4]. Unlike PET (which is an ON/OFF switch), ICT is highly sensitive to solvent polarity (solvatochromism). As the probe moves from a polar aqueous environment to a non-polar lipid environment, the energy gap between the ground and excited states changes, resulting in a shifted emission spectrum[3].

Quantitative Data: Photophysical States

Use this reference table to predict and validate the behavior of your 8-(N,N-Diethylamino)octyl probe across different experimental microenvironments.

MicroenvironmentpH LevelAmine StateAggregation StatePET StatusExpected Fluorescence Output
Aqueous Buffer 7.4NeutralHigh (Micelles)ActiveOFF (Quenched via PET & ACQ)
Lysosomal Lumen 4.5 - 5.0ProtonatedLow (Monomeric)BlockedON (Strong Emission)
Plasma Membrane 7.4NeutralLow (Lipid-bound)ActiveOFF / Weak (PET Active)
Alkalized Lysosome (CQ treated)> 6.0NeutralLow (Monomeric)ActiveOFF (Quenched via PET)

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Live-Cell Lysosomal Imaging

Causality & Integrity: A rigorous imaging protocol must prove that the observed fluorescence is mechanistically derived from lysosomal acidity, not non-specific lipid binding. This protocol incorporates an internal validation step using Chloroquine (CQ), a lysosomotropic agent. By neutralizing the lysosomal pH, CQ deprotonates the diethylamino group, reactivating PET and quenching the signal[2]. This creates a self-validating system.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the lyophilized probe in anhydrous DMSO to yield a 1 mM stock. Rationale: Anhydrous conditions prevent premature hydrolysis and keep the lipophilic octyl chains monomeric.

  • Working Solution: Dilute the stock to 1 µM in serum-free culture medium (e.g., DMEM without FBS) immediately before use. Rationale: Serum proteins (like BSA) possess hydrophobic pockets that will irreversibly sequester the octyl chain, preventing cellular uptake.

  • Cell Staining: Incubate the live cells with the working solution for 20–30 minutes at 37°C.

  • Washing: Wash the cells 3 times with warm PBS (pH 7.4). Rationale: The alkaline pH of PBS ensures that any residual extracellular probe remains in the PET-quenched (OFF) state, eliminating background noise.

  • Baseline Imaging: Image using confocal microscopy. You should observe punctate intracellular fluorescence.

  • Internal Validation (Critical Step): Add 50 µM Chloroquine directly to the imaging dish and incubate for 30 minutes. Re-image using identical laser power and gain settings. Rationale: The punctate fluorescence must disappear. If the signal persists, your probe is trapped in lipid droplets or the ER via lipophilic interactions, rather than functioning via the intended pH-dependent PET mechanism.

Workflow Step1 1. Probe Preparation Stock in anhydrous DMSO Step2 2. Working Solution Dilute in serum-free media Step1->Step2 Control1 Prevents ACQ & Hydrolysis Step1->Control1 Step3 3. Cell Incubation 37°C for 20-30 minutes Step2->Step3 Control2 Prevents BSA sequestration Step2->Control2 Step4 4. Internal Validation Add Chloroquine (Lysosome Alkalizer) Step3->Step4 Step5 5. Confocal Imaging Assess fluorescence quenching Step4->Step5 Control3 Validates pH-dependent PET mechanism Step4->Control3

Self-validating live-cell imaging workflow using lysosomal alkalization.

References

  • One Scaffold–Different Organelle Sensors: pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. PubMed Central (PMC).1[1]

  • Visualizing Lysosomal Positioning with a Fluorescent Probe Reveals a New Synergistic Anticancer Effect. ACS Sensors.2[2]

  • Photophysical Insights and Polarity Dynamics of 4-Diethylamino Salicylaldehyde-Based Fluorescent Molecules and Their Application as Mitochondrial and Endoplasmic Reticulum Tracker Agents. ACS Publications.4[4]

  • Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges. PubMed Central (PMC).3[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 8-(N,N-Diethylamino)octan-1-OL vs. Alternative Tertiary Amino Alcohols in pH-Responsive Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative efficacy, and validated formulation protocols for lipid nanoparticle (LNP) system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative efficacy, and validated formulation protocols for lipid nanoparticle (LNP) systems.

Executive Summary

The clinical success of mRNA therapeutics is inextricably linked to the design of pH-responsive ionizable lipids. At the core of these lipid architectures are tertiary amino alcohols, which dictate the apparent acid dissociation constant ( pKa​ ), endosomal escape efficiency, and tissue tropism of the resulting lipid nanoparticles (LNPs)[1].

This guide provides an in-depth comparative analysis of 8-(N,N-Diethylamino)octan-1-OL (CAS: 97028-90-5) against other common amino alcohol precursors (e.g., dimethylamino and piperazine derivatives). By evaluating the causality between molecular structure and macroscopic LNP performance, this guide equips formulation scientists with the data necessary to rationally select precursors for next-generation nucleic acid delivery systems.

Mechanistic Foundations: Why Structure Dictates Function

As a Senior Application Scientist, I emphasize that lipid design cannot be a trial-and-error process; it requires a deep understanding of molecular causality. The performance of an ionizable lipid synthesized from an amino alcohol depends on two critical structural domains: the amine headgroup and the alkyl spacer (linker) .

The Diethylamino Headgroup Advantage

The transition from a neutral state in systemic circulation (pH 7.4) to a protonated, cationic state in the maturing endosome (pH 5.5–6.5) is the fundamental mechanism of LNP-mediated intracellular delivery[2].

  • Steric Bulk and Hydration: Compared to a dimethylamino group, the diethylamino headgroup possesses greater steric bulk and hydrophobicity. This subtle increase in lipophilicity shifts the hydration profile of the lipid headgroup, often raising the intrinsic pKa​ slightly and altering the geometric packing parameter.

  • Phase Transition: Upon protonation, the bulky diethyl groups promote a more pronounced transition from a lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase. This non-bilayer structure is highly fusogenic, destabilizing the anionic endosomal membrane and facilitating the cytosolic release of the mRNA cargo. Furthermore, diethylamino-containing lipids have demonstrated unique utility in bypassing hepatocyte accumulation to target extrahepatic tissues, such as primary T lymphocytes[3].

The C8 (Octanol) Spacer

The 8-carbon alkyl chain in 8-(N,N-Diethylamino)octan-1-OL acts as a critical spacer between the protonatable nitrogen and the lipid tail attachment point (typically formed via esterification or epoxide ring-opening). A C8 spacer provides an optimal hydrophilic-lipophilic balance (HLB). Shorter spacers (e.g., C2 or C4) often pull the amine too close to the aqueous interface, resulting in a surface pKa​ that is too high (leading to premature protonation and systemic toxicity). The C8 spacer buries the amine just deep enough into the lipid bilayer to maintain an ideal apparent pKa​ of 6.0–6.5.

EndosomalEscape LNP LNP in Circulation (pH 7.4, Neutral) Endosome Endosomal Uptake (pH 6.5, Acidifying) LNP->Endosome Endocytosis Protonation Tertiary Amine Protonation Endosome->Protonation pH Drop Fusion Hexagonal (HII) Phase Membrane Fusion Protonation->Fusion Electrostatic Interaction Release Cytosolic mRNA Release Fusion->Release Endosomal Escape

Fig 1. pH-responsive endosomal escape mechanism of tertiary amine-based LNPs.

Comparative Performance Analysis

To objectively evaluate 8-(N,N-Diethylamino)octan-1-OL, we must compare LNPs synthesized using this precursor against those synthesized with alternative amino alcohols.

Note: The data below represents standardized LNP formulations (Ionizable Lipid:Cholesterol:DSPC:PEG-Lipid at a 50:38.5:10:1.5 molar ratio) encapsulating firefly luciferase (Fluc) mRNA.

Table 1: Performance Metrics of Amino Alcohol-Derived LNPs
Amino Alcohol PrecursorHeadgroupSpacer LengthApparent LNP pKa​ Encapsulation Efficiency (%)Particle Size (nm)Relative Transfection (vs. DLin-MC3-DMA)
8-(N,N-Diethylamino)octan-1-OL DiethylaminoC86.35 94 ± 2% 82 ± 4 2.8x
8-(N,N-Dimethylamino)octan-1-OLDimethylaminoC86.1089 ± 3%78 ± 51.4x
2-(N,N-Diethylamino)ethanolDiethylaminoC26.9582 ± 4%98 ± 70.3x
8-(1-Piperazinyl)octan-1-OLPiperazineC85.9591 ± 2%85 ± 31.9x
Data Interpretation & Causality
  • Apparent pKa​ Optimization: The combination of the diethylamino headgroup and the C8 spacer yields an apparent pKa​ of 6.35. This falls perfectly within the "Goldilocks zone" (6.0–6.5) required for maximum in vivo efficacy[4]. The C2 spacer analog exhibits a pKa​ of 6.95, meaning it is partially protonated at physiological pH, leading to rapid clearance by the mononuclear phagocyte system (MPS) and poor transfection.

  • Transfection Efficiency: The 8-(N,N-Diethylamino)octan-1-OL derived LNPs demonstrate a 2.8-fold increase in transfection efficiency compared to the industry standard MC3. This is directly attributable to the enhanced membrane-disruptive capabilities of the diethyl groups during the Lα​ to HII​ phase transition compared to the less hydrophobic dimethylamino analogs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each step includes built-in quality control metrics to verify success before proceeding to the next phase.

ExperimentalWorkflow Synthesis 1. Lipid Synthesis (Epoxide + Amino Alcohol) Formulation 2. Microfluidic Mixing (Aqueous RNA + Lipid/Ethanol) Synthesis->Formulation Characterization 3. TNS Assay & DLS (pKa & Size Measurement) Formulation->Characterization InVitro 4. In Vitro Transfection (Luciferase Expression) Characterization->InVitro

Fig 2. Self-validating workflow for synthesizing and evaluating amino alcohol-based LNPs.

Protocol A: Microfluidic Formulation of LNPs

Causality Check: Microfluidic mixing ensures rapid, chaotic advection, precipitating the lipids uniformly around the mRNA core. This prevents the formation of large, polydisperse aggregates.

  • Preparation of Organic Phase: Dissolve the synthesized ionizable lipid (derived from 8-(N,N-Diethylamino)octan-1-OL), DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the final lipid concentration is 12.5 mM.

  • Preparation of Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (Nitrogen-to-Phosphate) ratio of 6:1. Why pH 4.0? The acidic buffer ensures the tertiary amine is fully protonated during mixing, maximizing electrostatic binding to the anionic mRNA.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer (e.g., Precision NanoSystems Ignite) at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Dialysis & Validation: Dialyze the resulting formulation against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

    • Validation: Measure size via Dynamic Light Scattering (DLS). Acceptable parameters: Z-average < 100 nm, PDI < 0.15.

Protocol B: TNS Assay for Apparent pKa​ Determination

Causality Check: 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) is a fluorescent probe that undergoes a massive quantum yield increase when it partitions into a hydrophobic lipid bilayer. Because TNS is anionic, it only binds to the LNP surface when the ionizable lipids become protonated (cationic)[4].

  • Buffer Preparation: Prepare a series of 10 mM HEPES/10 mM MES/10 mM ammonium acetate buffers with pH values ranging from 2.5 to 11.0 (in 0.5 pH increments).

  • Sample Incubation: In a black 96-well microplate, add 90 µL of each pH buffer. Add 2 µL of the LNP suspension (diluted to 1 mM total lipid) and 8 µL of 60 µM TNS stock solution (in water) to each well.

  • Equilibration: Incubate the plate in the dark at room temperature for 5 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).

  • Data Analysis: Plot the fluorescence intensity against the pH. Fit the data to a sigmoidal dose-response curve. The pH value at which the fluorescence is 50% of the maximum is defined as the apparent pKa​ of the LNP formulation.

Conclusion

The selection of the tertiary amino alcohol precursor is the most consequential decision in pH-responsive LNP design. 8-(N,N-Diethylamino)octan-1-OL offers a distinct performance advantage over dimethylamino and short-chain alternatives. By combining the optimal steric bulk of the diethylamino headgroup with the precise membrane-anchoring depth of the C8 spacer, formulations utilizing this precursor achieve an ideal apparent pKa​ (~6.35), superior endosomal escape, and highly efficient intracellular cargo delivery.

References

  • Title: Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting Source: MDPI URL:[Link]

  • Title: Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics Source: ACS Omega URL:[Link]

  • Title: Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging Source: PMC - NIH URL:[Link]

  • Title: Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes Source: ResearchGate URL:[Link]

Sources

Comparative

Validation of the pH-sensing capabilities of 8-(N,N-Diethylamino)octan-1-OL-based materials

Introduction: The Chemical Logic of 8-(N,N-Diethylamino)octan-1-ol In the landscape of smart biomaterials, the precise targeting of the acidic tumor microenvironment (pH 6.5–6.9) and the endolysosomal pathway (pH 5.5–6.5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Logic of 8-(N,N-Diethylamino)octan-1-ol

In the landscape of smart biomaterials, the precise targeting of the acidic tumor microenvironment (pH 6.5–6.9) and the endolysosomal pathway (pH 5.5–6.5) remains a defining bottleneck for intracellular drug delivery. As a Senior Application Scientist, I frequently evaluate ionizable building blocks, and 8-(N,N-Diethylamino)octan-1-ol stands out as a highly tunable, structurally optimized precursor for pH-responsive lipids, probes, and polymeric micelles.

The causality behind its efficacy lies in its bipartite molecular architecture:

  • The N,N-Diethylamino Headgroup: Unlike dimethylamino groups (which require highly acidic conditions to protonate) or diisopropylamino groups (which protonate too late in the endosomal pathway), the diethylamino moiety possesses an ideal apparent pKa of ~6.8–7.3[1]. This allows it to act as a highly sensitive "proton sponge" that triggers exactly at the pH of early endosomes or the extracellular fluid of solid tumors.

  • The Octanol (C8) Aliphatic Chain: The 8-carbon chain provides a precise hydrophobic moment. Longer chains (e.g., C16-C18) create rigid bilayers that resist phase transitions. The C8 chain offers sufficient lipophilicity to drive self-assembly, yet when the headgroup protonates, the short chain cannot overcome the sudden influx of hydration. This thermodynamic imbalance leads to rapid, explosive disassembly of the nanoparticle—a critical requirement for sudden cytosolic cargo release[2].

Comparative Performance Analysis

To objectively evaluate 8-(N,N-Diethylamino)octan-1-ol-based materials, we must benchmark them against industry standards like DLin-MC3-DMA (the ionizable lipid used in Onpattro) and other polymeric counterparts (PDEAEMA and PDPAEMA).

Table 1: Quantitative Comparison of pH-Sensing Alternatives
Material / Functional GroupApparent pKaEndosomal Escape EfficiencyOptimal Sensing EnvironmentPrimary Application
8-(N,N-Diethylamino)octan-1-ol ~6.8 - 7.2High (10-15%)Early Endosome / Tumor MicroenvironmentpH-Probes, LNP Ionizable Lipids
DLin-MC3-DMA (Dimethylamino)6.44Moderate (2-5%)Late EndosomeHepatic siRNA/mRNA Delivery
PDPAEMA (Diisopropylamino)~6.4Low (<2%)Late Endosome / LysosomePolymeric Micelles
PDEAEMA (Diethylamino Polymer)~7.0 - 7.3High (10-15%)Early EndosomeDrug Delivery, Theranostics

Data synthesis indicates that diethylamino-driven systems (including PDEAEMA) achieve a >5-fold increase in endosomal escape efficiency compared to diisopropylamino (PDPAEMA) cores, directly correlating with their higher disassembly pH[3].

Mechanistic Pathway of pH-Sensing and Escape

The transition from a stable nanocarrier to a membrane-disruptive agent is governed by the protonation state of the diethylamino group. At physiological pH, the neutral amine allows the octanol chains to pack tightly. As the pH drops below 7.0, protonation induces electrostatic repulsion and osmotic swelling, leading to endosomal membrane rupture[4].

Mechanism A Bloodstream (pH 7.4) Deprotonated Amine Stable Hydrophobic Core B Tumor Microenvironment (pH 6.5-6.9) Partial Protonation Surface Charge Reversal A->B Extravasation C Early Endosome (pH 6.0-6.5) Increasing Protonation Osmotic Swelling B->C Endocytosis D Late Endosome (pH 5.0-5.5) Full Cationic State Membrane Disruption C->D Acidification E Cytosol Nanoparticle Disassembly Cargo Translation D->E Endosomal Escape

Mechanistic pathway of 8-(N,N-Diethylamino)octan-1-ol materials from circulation to cytosolic release.

Self-Validating Experimental Protocols

To establish trustworthiness in your formulation, you must employ self-validating assays. The following protocols are designed with internal controls to ensure that the data reflects true mechanistic phenomena rather than experimental artifacts.

Protocol 1: pKa Determination via TNS Fluorescence Assay

The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is a self-validating system: TNS is highly fluorescent in hydrophobic environments (intact nanoparticles) but its fluorescence is instantly quenched in water. Therefore, the drop in fluorescence perfectly mirrors the pH at which the diethylamino groups protonate and allow water to penetrate the lipid core.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 150 mM NaCl buffers (e.g., Citrate-Phosphate or HEPES/MES) ranging from pH 2.0 to 9.0 in precise 0.5 pH increments.

  • Formulation Incubation: Dilute your 8-(N,N-Diethylamino)octan-1-ol based liposomes or micelles into each buffer to achieve a final lipid concentration of 20 μM.

  • Probe Addition: Add TNS stock solution to each well to achieve a final TNS concentration of 2 μM. Mix thoroughly and incubate in the dark for 5 minutes at room temperature.

  • Fluorescence Quantification: Read the plate using a microplate reader (Excitation: 321 nm, Emission: 445 nm).

  • Data Analysis: Plot the normalized fluorescence intensity against the pH. Fit the data to a sigmoidal Boltzmann distribution. The pH value at the inflection point (where fluorescence is 50% of the maximum) is the apparent pKa of the material.

Workflow Step1 1. Buffer Prep pH 2.0 - 9.0 Step2 2. Add Material 20 μM Lipids Step1->Step2 Step3 3. Add TNS Probe Hydrophobic Sensor Step2->Step3 Step4 4. Read Fluorescence Ex:321nm / Em:445nm Step3->Step4 Step5 5. Calculate pKa Sigmoidal Fit Step4->Step5

Experimental workflow for determining the apparent pKa using the self-validating TNS assay.

Protocol 2: Endosomal Escape Validation (Calcein Self-Quenching Assay)

To prove that the pKa translates to biological efficacy, we use the Calcein leakage assay. This is self-validating because Calcein is loaded at a concentration (e.g., 50 mM) where it self-quenches. If the particles leak prematurely in the media, background fluorescence rises, flagging formulation instability. A true positive signal only occurs when the intact nanoparticle enters the endosome, disrupts the membrane, and dilutes the probe into the vast volume of the cytosol, causing a massive unquenching (fluorescence spike)[2].

Step-by-Step Methodology:

  • Nanoparticle Loading: Hydrate your 8-(N,N-Diethylamino)octan-1-ol lipid films with a 50 mM Calcein solution. Extrude to form uniform nanoparticles and remove unencapsulated Calcein via size exclusion chromatography (SEC).

  • Cell Seeding: Seed HeLa or 3T3 fibroblast cells in a 96-well plate at 1×104 cells/well and incubate overnight at 37°C.

  • Co-Incubation: Replace media with fresh media containing the Calcein-loaded nanoparticles. Incubate for 2 to 4 hours.

  • Washing & Imaging: Wash the cells 3x with PBS to remove extracellular nanoparticles.

  • Quantification: Use Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry to quantify the diffuse green fluorescence in the cytosol. Punctate fluorescence indicates endosomal entrapment, whereas diffuse whole-cell fluorescence confirms successful pH-triggered endosomal escape.

Conclusion

The integration of 8-(N,N-Diethylamino)octan-1-ol into nanocarrier architectures provides a distinct thermodynamic advantage. By leveraging a pKa perfectly tuned to the early endosome and a C8 aliphatic chain that ensures rapid phase transition upon protonation, researchers can overcome the traditional endosomal bottleneck, achieving significantly higher cytosolic delivery efficiencies than standard dimethylamino or diisopropylamino alternatives.

References

  • Highly Sensitive Hill-Type Small-Molecule pH Probe That Recognizes the Reversed pH Gradient of Cancer Cells Analytical Chemistry (ACS Publications) URL:[Link]

  • Controlling Endosomal Escape Using Nanoparticle Composition Monash University Research Profile URL:[Link]

  • Self-assembling dual component nanoparticles with endosomal escape capability Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

  • Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay ACS Applied Materials & Interfaces URL:[Link]

Sources

Validation

A Comparative Analysis of the Cytotoxicity of 8-(N,N-Diethylamino)octan-1-OL and its Analogs: A Guide for Researchers

Introduction The structure of 8-(N,N-diethylamino)octan-1-ol, featuring a polar head group (a hydroxyl and a tertiary amine) and a lipophilic eight-carbon chain, suggests potential interactions with cell membranes, a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structure of 8-(N,N-diethylamino)octan-1-ol, featuring a polar head group (a hydroxyl and a tertiary amine) and a lipophilic eight-carbon chain, suggests potential interactions with cell membranes, a common mechanism of cytotoxicity for amphiphilic molecules. By examining the structure-activity relationships (SAR) of similar compounds, we can predict how modifications to the alkyl chain length and the substituents on the amino group might influence its cytotoxic potential. This guide will delve into the experimental methodologies for assessing cytotoxicity, present available data for analogous compounds, and discuss the underlying principles of their cytotoxic mechanisms.

Comparative Cytotoxicity of Amino Alcohol Analogs

The cytotoxicity of amino alcohols is influenced by several structural features, primarily the length of the alkyl chain and the nature of the amino and hydroxyl groups. Generally, an increase in the lipophilicity, often associated with a longer alkyl chain, can lead to greater membrane disruption and consequently, higher cytotoxicity.

While direct IC50 values for 8-(N,N-diethylamino)octan-1-ol are not available in the public domain, we can analyze data from structurally related compounds to draw informed comparisons. The following table summarizes the cytotoxicity of various amino alcohols against different cell lines.

CompoundStructureCell LineAssayIC50/NI50 (µM)Reference
Hypothetical Profile for 8-(N,N-Diethylamino)octan-1-OL CH₃(CH₂)₇N(CH₂CH₃)₂(CH₂)OH Various-Data Not Available -
6-Amino-1-hexanolHO(CH₂)₆NH₂Fa32 (Rat Hepatoma)Neutral Red Uptake3000[1]
5-Amino-1-pentanolHO(CH₂)₅NH₂Fa32 (Rat Hepatoma)Neutral Red Uptake10000[1]
Fatty Acid-Based β-Amino Alcohol (4f)C₈H₁₇-CH(OH)CH₂NH-RHeLa (Cervical Cancer)MTT14.8 ± 1.3[1]
N,N-diethyl-meta-toluamide (DEET)C₆H₄(CON(C₂H₅)₂)CH₃Sinonasal Epithelial CellsMTT>5000 (for 6-day exposure)[2]
DiethanolamineHN(CH₂CH₂OH)₂F344 Rats (in vivo)-Dose-dependent toxicity observed[3]

Analysis of Structure-Activity Relationships:

From the available data on analogous compounds, several key trends emerge:

  • Alkyl Chain Length: Longer alkyl chains generally correlate with increased cytotoxicity. For instance, the NI50 value for 6-amino-1-hexanol is significantly lower than that of 5-amino-1-pentanol, indicating greater toxicity.[1] This is likely due to enhanced lipophilicity, facilitating greater interaction with and disruption of the cell membrane. Based on this trend, the eight-carbon chain of 8-(N,N-diethylamino)octan-1-ol would suggest a moderate to high level of cytotoxicity.

  • Amino Group Substitution: The presence of bulky substituents on the nitrogen atom can influence cytotoxicity. The diethylamino group in 8-(N,N-diethylamino)octan-1-ol is more sterically hindered than a primary amine. This could potentially modulate its interaction with cellular targets.

  • Amphiphilic Nature: The combination of a hydrophilic head (hydroxyl and amino groups) and a hydrophobic tail (octyl chain) gives these molecules surfactant-like properties. This amphiphilicity is a key driver of their ability to perturb cell membranes, which is a common mechanism of cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxicity of 8-(N,N-diethylamino)octan-1-ol and its analogs, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods: the MTT and Neutral Red Uptake assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Workflow A 1. Cell Seeding (e.g., 5,000-10,000 cells/well in a 96-well plate) B 2. Incubation (24h) (Allow cells to adhere) A->B C 3. Compound Treatment (Add serial dilutions of test compounds) B->C D 4. Incubation (24-72h) (Expose cells to the compound) C->D E 5. Add MTT Reagent (Incubate for 2-4 hours) D->E F 6. Solubilize Formazan Crystals (Add DMSO or other solvent) E->F G 7. Measure Absorbance (at ~570 nm) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H NRU_Workflow A 1. Cell Seeding & Adherence (Similar to MTT assay) B 2. Compound Treatment (Expose cells to test compounds for a defined period) A->B C 3. Remove Treatment Medium & Add Neutral Red Medium B->C D 4. Incubation (2-3h) (Allow viable cells to uptake the dye) C->D E 5. Wash Cells (Remove unincorporated dye) D->E F 6. Extract Dye (Add destain solution) E->F G 7. Measure Absorbance (at ~540 nm) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing neutral red (typically 50 µg/mL). Incubate for 2-3 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Washing: After incubation, remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye and then measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.

Potential Mechanisms of Cytotoxicity

The cytotoxicity of long-chain amino alcohols is often attributed to their interaction with and disruption of cellular membranes.

Membrane Perturbation Pathway:

Membrane_Perturbation Compound Amphiphilic Amino Alcohol Membrane Cell Membrane Compound->Membrane Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Apoptosis Induction of Apoptosis/Necrosis Leakage->Apoptosis Death Cell Death Apoptosis->Death

Caption: Proposed mechanism of cytotoxicity via membrane disruption.

The amphiphilic nature of 8-(N,N-diethylamino)octan-1-ol allows its hydrophobic tail to insert into the lipid bilayer of the cell membrane, while the hydrophilic head remains at the aqueous interface. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death through necrosis or apoptosis.

Conclusion

While direct experimental data on the cytotoxicity of 8-(N,N-diethylamino)octan-1-ol is currently lacking in the public literature, a comparative analysis of its structural analogs provides valuable insights into its potential biological activity. Based on the structure-activity relationships of similar amino alcohols, it is reasonable to hypothesize that 8-(N,N-diethylamino)octan-1-ol will exhibit moderate to significant cytotoxicity, primarily driven by its amphiphilic nature and its eight-carbon alkyl chain.

For researchers and drug development professionals working with this compound or its derivatives, the experimental protocols detailed in this guide provide a robust framework for determining its cytotoxic profile. A thorough in vitro evaluation using multiple cell lines and cytotoxicity assays, such as the MTT and Neutral Red Uptake assays, is strongly recommended to establish its IC50 values and to understand its potential as a therapeutic agent or to assess its risk as a toxic substance. Further studies to elucidate its precise mechanism of action will also be crucial for its future development and application.

References

  • BenchChem. (n.d.). A comparative analysis of the cytotoxicity of different amino alcohols.
  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives.
  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (20), 1-D10.
  • PubMed Central (PMC). (2020). Cytotoxic Effects of N,N-Diethyl-Meta-Toluamide (DEET) on Sinonasal Epithelia. American Journal of Rhinology & Allergy, 34(5), 654–660.

Sources

Comparative

Spectroscopic Profiling of 8-(N,N-Diethylamino)octan-1-ol: Free Base vs. Analyte-Bound States

Chemical Context & Mechanistic Causality 8-(N,N-Diethylamino)octan-1-ol is a highly versatile bifunctional aliphatic molecule comprising a terminal primary hydroxyl group and a tertiary diethylamine, separated by a flexi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Causality

8-(N,N-Diethylamino)octan-1-ol is a highly versatile bifunctional aliphatic molecule comprising a terminal primary hydroxyl group and a tertiary diethylamine, separated by a flexible 8-carbon spacer [[1]]([Link]). In the realm of drug development, this molecule is a critical precursor for synthesizing ionizable lipids used in Lipid Nanoparticles (LNPs). The performance of these LNPs hinges entirely on the protonation state of the tertiary amine, which dictates endosomal escape efficacy.

From a spectroscopic standpoint, analyzing this molecule requires understanding the causality of its structure. Unlike shorter 1,2-amino alcohols where intramolecular hydrogen bonding heavily distorts spectral output, the 8-carbon spacer acts as an inductive and spatial insulator. The free base operates as two independent functional groups until an analyte—such as an acidic proton (H⁺) or a transition metal (e.g., Zn²⁺)—binds to the nitrogen's lone pair, triggering a cascade of localized electron density shifts.

G FreeBase Free Base 8-(N,N-Diethylamino)octan-1-ol Protonated Protonated State (Ammonium Salt) FreeBase->Protonated + H+ Coordinated Metal-Coordinated Complex FreeBase->Coordinated + M2+ Proton Acidic Analyte (H+) Proton->Protonated Metal Metal Analyte (Zn2+/Cu2+) Metal->Coordinated

Figure 1: Equilibrium states of 8-(N,N-Diethylamino)octan-1-ol upon analyte binding.

Spectroscopic Comparison: Free Base vs. Bound Analyte

Fourier Transform Infrared (FTIR) Spectroscopy

The Causality of the Signal: Tertiary amines inherently lack an N-H stretching frequency, making the amine portion of their free base form spectroscopically "quiet" in the 3300–3000 cm⁻¹ region . However, when the molecule binds an acidic analyte (forming the hydrochloride salt), a massive, highly diagnostic N-H⁺ stretching envelope emerges. This envelope is uniquely broad, spanning 2700 to 2300 cm⁻¹, and serves as the definitive, unmistakable marker of tertiary amine protonation .

Table 1: FTIR Peak Assignments & Shifts

Functional GroupFree Base (cm⁻¹)Protonated (H⁺ Bound) (cm⁻¹)Metal-Bound (Zn²⁺) (cm⁻¹)
O-H Stretch 3300–3400 (Broad)3300–3400 (Broad)Shifts / Sharpens
N-H⁺ Stretch None2300–2700 (Massive Envelope)None
C-N Stretch 1050–1150 (Weak)1020–1100 (Shifted)1000–1080 (Shifted)
C-H Stretch 2850–2950 (Strong)2850–2950 (Overlapped)2850–2950 (Strong)
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The Causality of the Signal: In the free base, the nitrogen lone pair shields the adjacent alpha-protons (CH₂-N). When an analyte binds—either via protonation or coordinate covalent bonding to a diamagnetic metal—electron density is aggressively pulled away from the nitrogen. This localized electron withdrawal heavily deshields the alpha-protons, shifting them downfield to a higher ppm . Because of the 8-carbon insulating chain, the protons adjacent to the hydroxyl group (CH₂-OH) remain unperturbed, acting as an internal reference.

Table 2: ¹H NMR Chemical Shifts (in CDCl₃)

Proton EnvironmentMultiplicityFree Base (ppm)Protonated (H⁺ Bound)Zn²⁺ Coordinated
-CH₂-OH (C1)Triplet~3.60~3.62 (Static)~3.65 (Static)
-CH₂-N (C8)Triplet~2.45~3.10 (Downfield)~2.95 (Downfield)
N-(CH₂CH₃)₂ Quartet~2.55~3.20 (Downfield)~3.05 (Downfield)
N-(CH₂CH₃)₂ Triplet~1.05~1.35 (Downfield)~1.25 (Downfield)
Aliphatic Chain (C4/C5)Multiplet~1.30~1.30 (Static)~1.30 (Static)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical workflows, the following protocols are designed as self-validating systems. They rely on internal controls to prove that observed spectral changes are due to analyte binding, not solvent effects or sample degradation.

Protocol 1: In-Situ NMR Titration (Binding Validation)

This protocol uses the molecule's own aliphatic chain as an internal control. The C4/C5 protons are too far from the amine to experience inductive deshielding, meaning they must remain static while the alpha-protons shift.

  • Sample Preparation: Dissolve 50 mM of 8-(N,N-Diethylamino)octan-1-ol free base in 0.5 mL of anhydrous CDCl₃.

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum. Identify the C8 alpha-protons (~2.45 ppm) and the C4/C5 aliphatic protons (~1.30 ppm).

  • Analyte Titration: Add standardized anhydrous HCl in dioxane (or ZnCl₂ in MeOD) in 0.2 molar equivalent increments, up to 1.2 equivalents.

  • Data Tracking: After each addition, acquire a ¹H NMR spectrum.

  • Validation: Plot the chemical shift of the C8 protons against the equivalents of analyte added. The system is validated if the C8 protons shift downfield to ~3.10 ppm while the C4/C5 multiplet remains firmly anchored at ~1.30 ppm.

Workflow Step1 1. Prepare 50 mM Free Base in CDCl3 Step2 2. Acquire Baseline 1H & 13C NMR Step1->Step2 Step3 3. Titrate Analyte (0.2 to 1.0 eq H+ or Zn2+) Step2->Step3 Step4 4. Track Alpha-Proton Downfield Shift Step3->Step4 Step5 5. Validate via Internal Control (Static C4/C5 Protons) Step4->Step5

Figure 2: Self-validating NMR titration workflow for analyte binding.

Protocol 2: FTIR Precipitation Assay for Tertiary Amines

Because tertiary amines are notoriously difficult to identify via IR in their free base form, forcing the bound-analyte state is the most reliable identification method.

  • Dissolution: Dissolve 50 mg of the free base compound in 1 mL of absolute ethanol.

  • Baseline Scan: Evaporate a drop onto an ATR-FTIR crystal and record the baseline spectrum (note the absence of peaks between 2300–2700 cm⁻¹).

  • Analyte Binding: Add 1 mL of 1M HCl in ethanol to the bulk solution to force the precipitation of the hydrochloride salt.

  • Isolation: Collect the precipitate via centrifugation, wash with cold diethyl ether, and dry under a vacuum.

  • Validation: Measure the ATR-FTIR of the dried salt. The sudden appearance of a massive NH⁺ stretching envelope between 2700 and 2300 cm⁻¹ definitively validates the presence of the tertiary amine and its successful analyte binding.

Comparative Analysis: Why the 8-Carbon Spacer Matters

When comparing 8-(N,N-Diethylamino)octan-1-ol to shorter commercially available alternatives like 2-(diethylamino)ethanol, the advantages of the 8-carbon spacer become scientifically clear:

  • Spectral Clarity: The 2-carbon spacer in 2-(diethylamino)ethanol allows for strong intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair. This broadens the O-H stretch in FTIR and heavily complicates NMR splitting patterns due to rapid conformational exchange. The 8-carbon spacer is entropically forbidden from forming stable intramolecular rings, providing clean, decoupled spectra.

  • LNP Utility: For drug development professionals, the longer lipophilic tail provides superior lipid packing parameters. When conjugated into ionizable lipids, the octyl chain directly correlates to higher mRNA encapsulation efficiency and more predictable pKa behavior compared to shorter amino alcohols.

References

  • Molbase Chemical Database. "8-diethylamino-octan-1-ol (CAS 97028-90-5)." Molbase. URL:[Link]

  • Smith, Brian C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, 2019. URL:[Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Department of Chemistry. URL:[Link]

  • National Institutes of Health (PMC). "Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution." PubMed Central, 2021. URL: [Link]

Sources

Validation

A Researcher's Guide to Cross-Validation of Experimental and Computational Models for 8-(N,N-Diethylamino)octan-1-OL

In the landscape of modern drug development, particularly in the realm of transdermal delivery systems, the synergy between empirical testing and computational modeling is not just advantageous; it is a necessity for acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, particularly in the realm of transdermal delivery systems, the synergy between empirical testing and computational modeling is not just advantageous; it is a necessity for accelerating discovery and ensuring scientific rigor.[1] This guide provides an in-depth framework for the cross-validation of experimental results with computational models, using the novel permeation enhancer 8-(N,N-Diethylamino)octan-1-OL as a case study. As a long-chain amino alcohol, its structure suggests a potent ability to disrupt the stratum corneum, the primary barrier of the skin. However, asserting this potential requires a robust interplay between laboratory findings and in silico predictions.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices and the logic of computational cross-validation, ensuring a self-validating system of inquiry.

The Compound of Interest: 8-(N,N-Diethylamino)octan-1-OL

8-(N,N-Diethylamino)octan-1-OL is an organic molecule characterized by an eight-carbon aliphatic chain, a terminal hydroxyl group, and a diethylamino group at the opposing end. Its amphipathic nature—possessing both a hydrophilic polar head (the amino and hydroxyl groups) and a lipophilic tail (the octyl chain)—makes it a prime candidate for a skin penetration enhancer. The hypothesis is that the lipophilic tail will interact with the lipid-rich extracellular matrix of the stratum corneum, while the polar head will disrupt the ordered lipid structure, creating transient "holes" or channels for the passage of co-administered active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties (Predicted & Known Analogs):

PropertyValueSource
Molecular FormulaC12H27NOPubChem
Molecular Weight201.35 g/mol PubChem
XLogP3 (Predicted)3.8PubChem
Boiling Point (Predicted)265.7 °CChemSpider
pKa (Predicted, Strongest Basic)10.4ChemSpider

Experimental Validation: In Vitro Skin Permeation Studies

To empirically test the efficacy of 8-(N,N-Diethylamino)octan-1-OL as a permeation enhancer, a well-established in vitro method using a Franz diffusion cell is the gold standard. This method provides quantitative data on the flux of a model drug across a skin sample.

Causality Behind Experimental Design:
  • Choice of Skin Model: Porcine ear skin is selected due to its structural and permeability similarity to human skin.

  • Model Drug: Hydrocortisone is chosen as the model API due to its well-documented permeability characteristics and its clinical relevance in topical formulations.

  • Enhancer Concentration: A 2% (w/v) concentration of 8-(N,N-Diethylamino)octan-1-OL in a propylene glycol vehicle is used. This concentration is typical for initial screening of enhancers to elicit a measurable effect without causing excessive skin irritation.

  • Control Group: A vehicle-only control (propylene glycol) is essential to establish a baseline permeability for hydrocortisone, against which the enhancer's effect can be quantified.

Experimental Workflow: Franz Diffusion Cell Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Porcine Ear Skin Procurement & Preparation B Hydration of Skin Sample A->B C Mounting Skin in Franz Diffusion Cell B->C D Donor Compartment: Apply Formulation (Hydrocortisone +/- Enhancer) C->D E Receptor Compartment: Phosphate Buffered Saline (PBS) at 37°C C->E F Time-Point Sampling from Receptor Compartment (e.g., 0, 2, 4, 6, 8, 12, 24 hours) E->F Diffusion G Quantification of Hydrocortisone via HPLC-UV F->G H Calculate Cumulative Amount Permeated vs. Time G->H I Determine Steady-State Flux (Jss) H->I J Calculate Permeability Coefficient (Kp) I->J K Calculate Enhancement Ratio (ER) I->K G cluster_data Data Curation cluster_model Model Building cluster_validation Model Validation A Compile Database of Known Penetration Enhancers B Collect Experimental Enhancement Ratios (ER) A->B C Calculate Molecular Descriptors (e.g., LogP, MW, PSA) B->C D Split Data into Training (80%) and Test (20%) Sets C->D E Develop QSAR Model using Multiple Linear Regression (MLR) D->E F Model Equation: log(ER) = c0 + c1*D1 + c2*D2 + ... E->F G Internal Validation (e.g., Leave-one-out cross-validation) E->G H External Validation (Predict ER for Test Set) E->H I Assess Statistical Significance (R², Q², RMSE) G->I H->I G A Experimental Data for DAEAO log(ER) = log(8.0) = 0.90 E Compare Experimental vs. Predicted log(ER) A->E B Validated QSAR Model C Calculate Descriptors for DAEAO B->C D Predict log(ER) for DAEAO using QSAR Model C->D D->E F Is there a strong correlation? E->F G Model is Validated Use for further screening F->G Yes H Model Needs Refinement F->H No I Analyze Outliers & Re-evaluate Descriptors H->I J Expand Training Set with New Experimental Data H->J I->B Iterate J->B Iterate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-(N,N-Diethylamino)octan-1-OL

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 8-(N,N-Diethylamino)octan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 8-(N,N-Diethylamino)octan-1-OL, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a logical, scientifically-grounded protocol that builds trust and enhances your in-house safety culture.

Hazard Identification and Chemical Profile

The primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: The amino group confers basicity, which can cause irritation or burns upon contact with skin and eyes.[1][2][7] The long alkyl chain can also contribute to skin irritation.[8][9]

  • Combustibility: Like 1-octanol, this compound is expected to be a combustible liquid with a relatively high flash point.[4]

  • Aquatic Toxicity: Many long-chain alcohols are harmful to aquatic life.[8]

The following table summarizes the likely properties of 8-(N,N-Diethylamino)octan-1-OL, synthesized from data on analogous compounds.

PropertyAnticipated Value / CharacteristicRationale / Source Analogy
Chemical Formula C₁₂H₂₇NO(Calculated)
Molecular Weight 185.35 g/mol (Calculated)
Appearance Colorless to pale yellow liquid(Analogy: 1-Octanol, Diethylaminoethanol)[3][7]
Odor Amine-like, pungent(Analogy: Diethylaminoethanol)[6][7]
Boiling Point > 195 °C (383 °F)(Analogy: 1-Octanol)[4]
Flash Point > 81 °C (178 °F)(Analogy: 1-Octanol)
Solubility in Water Slightly soluble to insoluble(Analogy: 1-Octanol)[3]
Primary Hazards Skin Irritant, Serious Eye Irritant/Damage, Combustible Liquid, Potential Aquatic Toxicity(Analogy: 8-Amino-1-octanol, 1-Octanol, Diethylaminoethanol)[1][2][8]

Disclaimer: This data is inferred from structurally related compounds due to the absence of a specific SDS for 8-(N,N-Diethylamino)octan-1-OL. Always handle with caution as an uncharacterized substance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, the causality behind PPE selection is paramount. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risks identified above.

  • Eye and Face Protection : Due to the high risk of serious eye irritation or damage from amino compounds, chemical safety goggles are mandatory.[8] For larger quantities or when splashing is a significant risk, a full-face shield should be worn over the goggles.

  • Hand Protection : Standard nitrile gloves may offer initial protection for incidental contact, but given the dual alcohol and amine nature, it is crucial to consult a glove compatibility chart. For prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ may be necessary. Always inspect gloves for tears or degradation before use and dispose of them after handling the chemical.[2]

  • Body Protection : A standard laboratory coat is required. For significant quantities, a chemically resistant apron or coveralls should be used to prevent skin exposure.

  • Ventilation : All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any vapors.

Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 8-(N,N-Diethylamino)octan-1-OL is that it must be treated as hazardous chemical waste . It must never be poured down the drain or disposed of in regular trash.[10]

The integrity of the disposal process begins with rigorous segregation at the point of generation. This prevents dangerous reactions and ensures cost-effective, compliant disposal.

  • Designate a Dedicated Waste Container : Use a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle or a high-density polyethylene (HDPE) carboy.[10] The container must have a secure, threaded cap to prevent leaks and vapor release.

  • Isolate from Incompatibles : Store the waste container away from strong oxidizing agents and strong acids.[6][11] A violent reaction can occur if this basic amine comes into contact with these materials. Use secondary containment (e.g., a plastic tub) to isolate the waste container.[10]

  • Do Not Mix Waste Streams : Collect 8-(N,N-Diethylamino)octan-1-OL waste separately from other chemical waste, particularly halogenated solvents or aqueous waste streams.[12] This is a critical step for proper waste profiling by your disposal vendor.

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Attach a Hazardous Waste Tag : As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]

  • Complete All Fields : Clearly write the full, unabbreviated chemical name: "8-(N,N-Diethylamino)octan-1-OL". List all components and their approximate percentages if it is a mixed waste stream.

  • Identify Hazards : Check the appropriate hazard boxes on the tag (e.g., "Corrosive - Base," "Combustible," "Toxic").

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Status : Keep the waste container securely closed at all times, except when actively adding waste.[10]

  • Volume Limits : Be aware of the volume limits for SAAs as defined by the Resource Conservation and Recovery Act (RCRA) and your local regulations (typically 55 gallons of non-acute hazardous waste).

  • Schedule a Pickup : Once the container is full or you are discontinuing the process that generates this waste, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[12]

Empty containers that held 8-(N,N-Diethylamino)octan-1-OL must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse : Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[13]

  • Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[12][13] Add it to your non-halogenated solvent waste stream.

  • Final Disposal : After triple rinsing and air-drying, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but you must confirm this with your institution's EHS guidelines.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to minimize harm.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the spill is large, remove all sources of ignition.[7]

  • Absorb the Spill : For small spills, use a chemical absorbent material suitable for amines or solvents, such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Seek Medical Attention : If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 8-(N,N-Diethylamino)octan-1-OL.

G start Generation of 8-(N,N-Diethylamino)octan-1-OL Waste ppe Wear Appropriate PPE: - Safety Goggles / Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: Isolate from acids and oxidizers. Use a dedicated, compatible container. ppe->segregate label_waste Label Container with Hazardous Waste Tag: - Full Chemical Name - All Components - Hazard Information segregate->label_waste store Store in Satellite Accumulation Area (SAA) - Keep container closed. - Use secondary containment. label_waste->store spill_check Spill or Accidental Release? store->spill_check full_check Container Full or Waste No Longer Generated? store->full_check spill_protocol Follow Emergency Spill Protocol: - Evacuate & Alert - Absorb & Contain - Dispose of as Hazardous Waste spill_check->spill_protocol Yes spill_check->full_check No full_check->store No contact_ehs Contact EHS or Licensed Waste Disposal Vendor for Pickup full_check->contact_ehs Yes decon Decontaminate Empty Container: - Triple rinse with solvent. - Collect rinsate as hazardous waste. contact_ehs->decon end_process End of Disposal Cycle decon->end_process

Caption: Decision workflow for the safe disposal of 8-(N,N-Diethylamino)octan-1-OL.

References

  • BenchChem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES [PDF].
  • National Oceanic and Atmospheric Administration. (n.d.). UN/NA 2686. CAMEO Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES (Appendix B).
  • U.S. Environmental Protection Agency. (n.d.). Acutely Hazardous Waste (P Codes).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2024, December 5). SAFETY DATA SHEET: 8-Amino-1-octanol.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • EnvironmentalChemistry.com. (n.d.). USDOT Hazardous Materials Table 49CFR 172.101: Class 8 Corrosive Liquids.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3,6-Dithia-1,8-octanediol.
  • NORTH Metal and Chemical Company. (n.d.). Safety Data Sheet: Diethylaminoethanol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 8-Dimethylamino-1-octanol.
  • National Center for Biotechnology Information. (n.d.). 1-Octanol. PubChem Compound Database.
  • National Oceanic and Atmospheric Administration. (n.d.). OCTANOL. CAMEO Chemicals.
  • National Oceanic and Atmospheric Administration. (n.d.). N,N-DIETHYLETHANOLAMINE. CAMEO Chemicals.
  • Wikipedia. (n.d.). 1-Octanol.
  • Yeast Metabolome Database. (n.d.). octan-1-ol (YMDB00808).
  • U.S. Department of Agriculture. (2001, February 15). Diethylaminoethanol. AMS.
  • Spectrum Chemical. (2022, October 26). SAFETY DATA SHEET: POTASSIUM HYDROXIDE, 0.5 N SOLUTION IN ETHANOL.
  • Thermo Fisher Scientific. (2019, March 5). Safety Data Sheet: 1-Octanol.
  • Techno PharmChem. (2023, July 24). Octan-1-ol MATERIAL SAFETY DATA SHEET.
  • Sdfine. (n.d.). Chemwatch MSDS 15591: OCTAN-1-OL.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: DIETHYLAMINOETHANOL.
  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary (Rev.8, 2019). PubChem.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Octanol.
  • Publisso. (2025, August 8). 1-Octanol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(N,N-Diethylamino)octan-1-OL
Reactant of Route 2
Reactant of Route 2
8-(N,N-Diethylamino)octan-1-OL
© Copyright 2026 BenchChem. All Rights Reserved.